(2-Chlorophenyl)diphenylmethanol
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2-chlorophenyl)-diphenylmethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15ClO/c20-18-14-8-7-13-17(18)19(21,15-9-3-1-4-10-15)16-11-5-2-6-12-16/h1-14,21H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTVAHLGKTSPDOG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15ClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80305489 | |
| Record name | (2-Chlorophenyl)diphenylmethanol | |
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Molecular Weight |
294.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
66774-02-5 | |
| Record name | (2-Chlorophenyl)diphenylmethanol | |
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| Record name | 66774-02-5 | |
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| Record name | (2-Chlorophenyl)diphenylmethanol | |
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| Record name | O-Chlorophenylmethanol | |
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| Record name | (2-CHLOROPHENYL)DIPHENYLMETHANOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
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| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to (2-Chlorophenyl)diphenylmethanol
CAS Number: 66774-02-5
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction
(2-Chlorophenyl)diphenylmethanol, a triarylmethanol derivative, is a compound of significant interest in pharmaceutical research and development. Primarily recognized as a key intermediate and a known impurity in the synthesis of the widely used antifungal agent, Clotrimazole, this molecule also exhibits intrinsic biological activities.[1][2][3] This technical guide provides a comprehensive overview of this compound, encompassing its chemical and physical properties, synthesis methodologies, analytical techniques, and its established biological and pharmacological profile.
Chemical and Physical Properties
This compound is a white to off-white crystalline solid. Its chemical structure consists of a central methanol carbon atom bonded to a 2-chlorophenyl group and two phenyl groups. This structure contributes to its lipophilic nature and its specific physical and chemical characteristics.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₉H₁₅ClO | [4][5] |
| Molecular Weight | 294.77 g/mol | [4][5] |
| Melting Point | 91-92 °C | |
| Boiling Point | 447.6 °C at 760 mmHg | |
| Density | 1.216 g/cm³ | |
| LogP | 4.62 | [6] |
| pKa | 12.36 ± 0.29 (Predicted) | [6] |
Synonyms: o-Chlorophenyldiphenylmethanol, (o-Chlorophenyl)diphenylmethanol, Clotrimazole EP Impurity A.[1][3]
Synthesis and Experimental Protocols
This compound is primarily synthesized as a precursor to Clotrimazole. The most common synthetic route involves a Grignard reaction.
Grignard Reaction Synthesis
A typical synthesis involves the reaction of a Grignard reagent, such as phenylmagnesium bromide, with an appropriate ester or ketone.
Experimental Protocol: Synthesis via Grignard Reaction
-
Preparation of Phenylmagnesium Bromide: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and a nitrogen inlet, magnesium turnings are suspended in anhydrous diethyl ether. Bromobenzene is added dropwise to initiate the Grignard reaction. The mixture is refluxed until the magnesium is consumed.
-
Reaction with Methyl 2-Chlorobenzoate: The Grignard reagent is cooled to 0°C, and a solution of methyl 2-chlorobenzoate in anhydrous diethyl ether is added dropwise.
-
Reaction with Benzophenone: Alternatively, 1-Chloro-2-iodobenzene can be reacted with (trimethylsilyl)methylmagnesium chloride, followed by the addition of benzophenone.[7]
-
Quenching and Extraction: After the addition is complete, the reaction is stirred at room temperature and then quenched with a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with diethyl ether.
-
Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product is then purified by recrystallization from a suitable solvent such as acetic acid or by column chromatography.
Role in Clotrimazole Synthesis
This compound is a direct precursor to Clotrimazole. The synthesis involves the chlorination of the hydroxyl group followed by substitution with imidazole.
Experimental Protocol: Conversion to Clotrimazole
-
Chlorination: this compound is dissolved in a suitable solvent like toluene. A chlorinating agent, such as thionyl chloride, is added, often with a catalytic amount of N,N-dimethylformamide. The reaction mixture is heated to facilitate the conversion to (2-chlorophenyl)diphenylchloromethane.[8]
-
Condensation with Imidazole: The resulting chlorinated intermediate, without isolation, is then reacted with imidazole in the presence of a base, such as triethylamine, to yield Clotrimazole.[8]
-
Purification: The final product, Clotrimazole, is then purified by crystallization.
Analytical Methods
As a pharmaceutical impurity and intermediate, the accurate analysis of this compound is crucial. High-Performance Liquid Chromatography (HPLC) is the most common analytical technique.
Table 2: Analytical Techniques for this compound
| Technique | Details |
| HPLC | Used for purity assessment and as a reference standard for Clotrimazole analysis.[1] |
| GC-MS | Provides structural confirmation and can be used for impurity profiling.[4] |
| NMR Spectroscopy | ¹H and ¹³C NMR are used for structural elucidation and confirmation.[9] |
| IR Spectroscopy | To identify functional groups present in the molecule.[9] |
| Mass Spectrometry | To determine the molecular weight and fragmentation pattern.[9] |
Experimental Protocol: HPLC Analysis
A standard HPLC method would involve a reversed-phase C18 column with a mobile phase consisting of a mixture of acetonitrile and water or a buffer solution. Detection is typically performed using a UV detector at a wavelength where the compound exhibits maximum absorbance. The method would be validated for linearity, accuracy, precision, and sensitivity.
Biological Activity and Applications
While primarily known as a Clotrimazole impurity, this compound exhibits its own biological effects.
Antifungal Activity
It is described as an antifungal drug that functions by blocking calcium ionophores in fungal cells.[5] This mechanism disrupts calcium homeostasis, which is essential for fungal growth and virulence.
Calcium Channel Blocker
This compound is characterized as a weak calcium channel blocker.[10][11] This activity is likely responsible for some of its observed pharmacological effects.
Inhibition of Slow Afterhyperpolarization (sIHP)
It has been identified as an inhibitor of the slow afterhyperpolarization (sIHP) in neurons, with an IC₅₀ of 1-2 μM.[10][11] The sIHP is a key regulator of neuronal excitability, and its inhibition can lead to increased neuronal firing.
Toxicology and Safety
This compound is classified as harmful if swallowed, causes skin irritation, and causes serious eye damage.[4][12] It may also cause respiratory irritation.[4][12]
Table 3: GHS Hazard Statements
| Hazard Code | Description |
| H302 | Harmful if swallowed |
| H315 | Causes skin irritation |
| H318 | Causes serious eye damage |
| H335 | May cause respiratory irritation |
Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound.[12] Work should be conducted in a well-ventilated area.[12]
Conclusion
This compound is a molecule with a dual identity. It is an essential building block in the industrial synthesis of the antifungal drug Clotrimazole, and its presence as an impurity necessitates robust analytical monitoring. Concurrently, its own modest biological activities as an antifungal agent and a modulator of ion channels present potential avenues for further investigation in drug discovery and pharmacology. This guide has provided a detailed technical overview to support researchers and scientists in their work with this compound.
References
- 1. This compound | LGC Standards [lgcstandards.com]
- 2. CLOTRIMAZOLE IMP. A (PHARMEUROPA): this compound | 66774-02-5 [chemicalbook.com]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. This compound | C19H15ClO | CID 298659 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound | 66774-02-5 | FC162386 [biosynth.com]
- 6. CLOTRIMAZOLE IMP. A (PHARMEUROPA): this compound|66774-02-5|lookchem [lookchem.com]
- 7. CLOTRIMAZOLE IMP. A (PHARMEUROPA): this compound synthesis - chemicalbook [chemicalbook.com]
- 8. CN111423380A - Preparation method of clotrimazole - Google Patents [patents.google.com]
- 9. CLOTRIMAZOLE IMP. A (PHARMEUROPA): this compound(66774-02-5) 1H NMR [m.chemicalbook.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. biosynth.com [biosynth.com]
An In-depth Technical Guide to (2-Chlorophenyl)diphenylmethanol
This technical guide provides a comprehensive overview of (2-Chlorophenyl)diphenylmethanol, a molecule of significant interest to researchers, scientists, and professionals in drug development. It serves as a crucial intermediate in pharmaceutical synthesis, a reference standard for impurity analysis, and a bioactive compound with notable antifungal and calcium channel blocking properties.
Physicochemical Properties
This compound, also known as o-Chlorotriphenylmethanol or Clotrimazole Related Compound A, is a triarylmethanol compound. Its core structure consists of a central carbon atom bonded to a hydroxyl group, two phenyl groups, and a 2-chlorophenyl group. This structure dictates its physicochemical characteristics and biological activities.
Quantitative data for the compound are summarized in the table below for easy reference and comparison.
| Property | Value | References |
| Molecular Weight | 294.77 g/mol | [1] |
| Molecular Formula | C₁₉H₁₅ClO | [1] |
| CAS Number | 66774-02-5 | [1] |
| Melting Point | 84-92 °C | [2] |
| Appearance | White Solid | |
| Solubility | Slightly soluble in Chloroform, DMSO, Methanol | |
| Storage Temperature | 2-8°C | [1] |
| XLogP3 | 4.7 | [3] |
| Hydrogen Bond Donor Count | 1 | [3] |
| Hydrogen Bond Acceptor Count | 1 | [3] |
Synthesis and Preparation
This compound is primarily synthesized via Grignard reactions. The following protocols outline common laboratory and industrial methods for its preparation.
Experimental Protocol: Grignard Reaction Synthesis
This protocol describes a common laboratory-scale synthesis using a Grignard reagent prepared from bromobenzene which then reacts with 2-chlorobenzophenone.
Materials:
-
Magnesium turnings
-
Bromobenzene
-
2-Chlorobenzophenone (ketone starting material)
-
Anhydrous diethyl ether or Tetrahydrofuran (THF)
-
Saturated ammonium chloride solution
-
Magnesium sulfate (MgSO₄)
Procedure:
-
Grignard Reagent Preparation: Add magnesium turnings to a flame-dried, two-necked round-bottom flask under a nitrogen atmosphere. Add a solution of bromobenzene in anhydrous ether/THF dropwise to initiate the reaction. The mixture is typically stirred and refluxed to ensure complete formation of phenylmagnesium bromide.
-
Reaction with Ketone: Dissolve 2-chlorobenzophenone in anhydrous ether/THF and add it dropwise to the prepared Grignard reagent at room temperature. The reaction mixture is then stirred overnight.
-
Quenching: The reaction is carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extraction: The aqueous layer is separated, and the organic layer is extracted multiple times with an appropriate organic solvent (e.g., ethyl acetate).
-
Drying and Concentration: The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.
-
Purification: The crude this compound can be further purified by column chromatography on silica gel or by recrystallization.
Applications in Drug Development and Research
This compound is a versatile molecule with several key applications in the pharmaceutical industry and biomedical research.
Intermediate in Clotrimazole Synthesis
The primary industrial use of this compound is as a direct precursor in the synthesis of Clotrimazole, a widely used broad-spectrum antifungal medication.
This two-step process involves the chlorination of the hydroxyl group followed by condensation with imidazole. The following is a representative industrial method.[4]
Step 1: Chlorination of this compound
-
Charge a reactor with toluene and this compound. Stir until all solids are dissolved.
-
Add N,N-dimethylformamide (DMF) as a catalyst, followed by a small initial amount of thionyl chloride.
-
Heat the mixture to 60-65°C to initiate the reaction.
-
Once initiated, add the remaining thionyl chloride dropwise, maintaining the temperature below 65°C.
-
After the addition is complete, continue stirring at 60-65°C for approximately 2 hours to ensure the reaction goes to completion. The resulting product is (2-chlorophenyl)diphenylchloromethane in a toluene solution. This intermediate is often used directly in the next step without purification.[4]
Step 2: Condensation with Imidazole
-
To the toluene solution containing (2-chlorophenyl)diphenylchloromethane, add solid imidazole under a nitrogen atmosphere.
-
Add triethylamine dropwise to the mixture, controlling the temperature to below 35°C. Triethylamine acts as a base to neutralize the HCl generated during the reaction.
-
After addition, stir the mixture at 20-30°C for 1 hour.
-
Heat the reaction to 40-50°C and maintain this temperature for 2 hours.
-
Upon completion, the reaction mixture is cooled, filtered, and washed to isolate the crude Clotrimazole, which is then purified.
Caption: Workflow for the synthesis of Clotrimazole.
Biological Activity
Beyond its role as a synthetic intermediate, this compound exhibits intrinsic biological activity.
The compound itself is an antifungal agent that acts by blocking the function of calcium ionophores in fungal cells. It has demonstrated efficacy against a range of filamentous fungi, including Aspergillus fumigatus and Candida albicans.[1]
This compound is recognized as a weak calcium (Ca²⁺) channel blocker.[5] It inhibits the slow afterhyperpolarization (sIᴬᴴᴾ) with an IC₅₀ value in the range of 1-2 μM.[5] This mechanism involves blocking the influx of extracellular calcium into the cell, a process critical for many cellular signaling pathways. This property makes it a useful tool compound for studying calcium signaling and a potential scaffold for developing novel therapeutic agents.
Caption: Mechanism as a calcium channel blocker.
Reference Standard
In the context of Clotrimazole production, this compound is considered a process impurity and a degradation product. Therefore, highly purified forms are used as certified reference standards in analytical chemistry to quantify its presence in the final drug product, ensuring the safety and purity of the medication.
Conclusion
This compound is a compound of considerable importance in the pharmaceutical sciences. Its primary role as a key starting material for the synthesis of the antifungal drug Clotrimazole is well-established. Furthermore, its own biological activities as an antifungal agent and a calcium channel blocker make it a valuable subject for further research and a potential lead for new drug discovery efforts. For quality control and analytical scientists, it is an indispensable reference standard. This guide provides the foundational technical information required for professionals working with this versatile molecule.
References
- 1. This compound | 66774-02-5 | FC162386 [biosynth.com]
- 2. CLOTRIMAZOLE IMP. A (PHARMEUROPA): this compound | 66774-02-5 [chemicalbook.com]
- 3. This compound | C19H15ClO | CID 298659 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. CN111423380A - Preparation method of clotrimazole - Google Patents [patents.google.com]
- 5. medchemexpress.com [medchemexpress.com]
Synthesis of (2-Chlorophenyl)diphenylmethanol from Benzophenone: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis of (2-Chlorophenyl)diphenylmethanol, a key intermediate and a known impurity in the production of the antifungal agent Clotrimazole. The primary synthetic route detailed is the Grignard reaction, a robust and widely utilized method for the formation of carbon-carbon bonds. This document furnishes a detailed experimental protocol, a summary of quantitative data, and explores the relevance of this compound in the context of drug development, including its interaction with biological signaling pathways.
Introduction
This compound, also known as o-Chlorotriphenylmethanol, is a tertiary alcohol with the chemical formula C₁₉H₁₅ClO. Its significance in the pharmaceutical industry primarily stems from its role as a crucial precursor and a designated impurity (Impurity A) in the synthesis of Clotrimazole, a broad-spectrum antimycotic agent. The presence and concentration of this impurity are critical quality attributes in the manufacturing of the final drug product. Furthermore, this compound and its analogues have been investigated for their own biological activities, including as weak calcium channel blockers.
This guide focuses on the prevalent method for its synthesis: the nucleophilic addition of a Grignard reagent, specifically 2-chlorophenylmagnesium bromide, to benzophenone. This reaction is a classic example of the Grignard synthesis of a tertiary alcohol from a ketone.
Synthesis via Grignard Reaction
The core of the synthesis involves the reaction of a Grignard reagent, formed from a 2-chlorinated aromatic halide and magnesium, with the electrophilic carbonyl carbon of benzophenone. The resulting magnesium alkoxide is subsequently protonated during an acidic workup to yield the final tertiary alcohol product.
Reaction Scheme:
-
Formation of the Grignard Reagent: 2-Chlorobromobenzene + Mg → 2-Chlorophenylmagnesium bromide
-
Addition to Benzophenone: 2-Chlorophenylmagnesium bromide + Benzophenone → Magnesium (2-chlorophenyl)diphenylmethoxide
-
Acidic Workup: Magnesium (2-chlorophenyl)diphenylmethoxide + H₃O⁺ → this compound
Experimental Protocol
The following is a representative experimental protocol for the synthesis of this compound. Note: This procedure is adapted from general Grignard reaction protocols and should be performed by qualified personnel in a suitable laboratory setting. All glassware must be rigorously dried to exclude moisture, which can quench the Grignard reagent.
Materials and Reagents:
-
Magnesium turnings
-
Iodine crystal (as initiator)
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
2-Chlorobromobenzene or 2-chloroiodobenzene
-
Benzophenone
-
Saturated aqueous ammonium chloride (NH₄Cl) solution or dilute hydrochloric acid (HCl)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Hexanes or other suitable solvent for recrystallization
Equipment:
-
Three-necked round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Standard laboratory glassware
Procedure:
Part A: Preparation of the Grignard Reagent (2-Chlorophenylmagnesium bromide)
-
Assemble a dry three-necked flask equipped with a reflux condenser (with a drying tube), a dropping funnel, and a magnetic stirrer.
-
Place magnesium turnings (1.2 equivalents) and a small crystal of iodine in the flask.
-
Gently warm the flask to sublime the iodine, which helps to activate the magnesium surface.
-
Allow the flask to cool, then add a small amount of anhydrous diethyl ether to cover the magnesium.
-
Dissolve 2-chlorobromobenzene (1 equivalent) in anhydrous diethyl ether in the dropping funnel.
-
Add a small portion of the 2-chlorobromobenzene solution to the magnesium suspension. The initiation of the reaction is indicated by the disappearance of the iodine color, bubble formation, and the solution turning cloudy and grayish. Gentle warming may be necessary to start the reaction.
-
Once the reaction has initiated, add the remaining 2-chlorobromobenzene solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to stir the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.
Part B: Synthesis of this compound
-
Dissolve benzophenone (1 equivalent) in anhydrous diethyl ether in a separate flask.
-
Transfer the benzophenone solution to the dropping funnel.
-
Cool the Grignard reagent solution in an ice bath.
-
Add the benzophenone solution dropwise to the stirred Grignard reagent. A color change to deep red or purple is often observed upon addition, indicating the formation of the alkoxide complex.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 1-2 hours.
Part C: Work-up and Purification
-
Cool the reaction mixture in an ice bath and slowly quench the reaction by the dropwise addition of a saturated aqueous solution of ammonium chloride or dilute hydrochloric acid. This will protonate the alkoxide and dissolve the magnesium salts.
-
Transfer the mixture to a separatory funnel.
-
Extract the aqueous layer with diethyl ether (2-3 times).
-
Combine the organic layers and wash with brine (saturated NaCl solution).
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter off the drying agent and remove the solvent by rotary evaporation to yield the crude product.
-
Purify the crude solid by recrystallization from a suitable solvent system, such as hexanes or an ethanol/water mixture, to obtain pure this compound as a crystalline solid.
Quantitative Data
The following table summarizes key quantitative data for this compound.
| Property | Value |
| Molecular Formula | C₁₉H₁₅ClO |
| Molecular Weight | 294.77 g/mol [1] |
| CAS Number | 66774-02-5[1] |
| Appearance | Crystalline solid |
| Melting Point | 84-86 °C[2] |
| Theoretical Yield | Dependent on starting material quantities |
| Reported Experimental Yield | Varies; yields for analogous Grignard reactions with benzophenone are often in the range of 30-50%. A yield of 32% has been reported for a similar synthesis. |
Spectroscopic Data (Typical):
-
¹H NMR: Spectral data is available for this compound.[3]
-
¹³C NMR: Spectral data is available for this compound.[4]
-
IR Spectroscopy: Characteristic peaks would include a broad O-H stretch (around 3400-3600 cm⁻¹), C-O stretch (around 1000-1300 cm⁻¹), and aromatic C-H and C=C stretches. Vapor phase IR spectra are available.[4]
-
Mass Spectrometry: GC-MS data is available.[4]
Mandatory Visualizations
Experimental Workflow
Caption: Workflow for the synthesis of this compound.
Relevant Signaling Pathway: Mechanism of Action of Azole Antifungals
This compound is an impurity in the synthesis of Clotrimazole, an azole antifungal agent. The mechanism of action of azole antifungals involves the disruption of the fungal cell membrane by inhibiting the synthesis of ergosterol, a vital component of these membranes.
Caption: Inhibition of ergosterol synthesis by azole antifungals.
Conclusion
The Grignard reaction remains a cornerstone of organic synthesis, providing an effective route for the preparation of this compound from benzophenone. Understanding the nuances of this synthesis, including the critical need for anhydrous conditions and appropriate purification techniques, is essential for obtaining a high-purity product. For professionals in drug development, knowledge of this synthetic pathway is crucial for controlling impurities in the manufacturing of Clotrimazole and for exploring the potential biological activities of this class of compounds. The connection to the inhibition of ergosterol biosynthesis highlights the broader context of this molecule within medicinal chemistry and antifungal drug action.
References
- 1. CAS 66774-02-5: (2-chlorophenyl)(diphenyl)methanol [cymitquimica.com]
- 2. CLOTRIMAZOLE IMP. A (PHARMEUROPA): this compound | 66774-02-5 [chemicalbook.com]
- 3. CLOTRIMAZOLE IMP. A (PHARMEUROPA): this compound(66774-02-5) 1H NMR [m.chemicalbook.com]
- 4. This compound | C19H15ClO | CID 298659 - PubChem [pubchem.ncbi.nlm.nih.gov]
Synthesis of (2-Chlorophenyl)diphenylmethanol via Grignard Reaction: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the synthesis of (2-Chlorophenyl)diphenylmethanol, a key intermediate in the preparation of various pharmaceutical compounds. The synthesis is achieved through a Grignard reaction, a powerful and versatile method for carbon-carbon bond formation. This document outlines the detailed experimental protocol, presents key data in a structured format, and includes visualizations of the reaction pathway and experimental workflow to aid in comprehension and practical application.
Reaction Principle and Stoichiometry
The synthesis of this compound proceeds in two main stages. The first stage involves the formation of the Grignard reagent, phenylmagnesium bromide, from the reaction of bromobenzene with magnesium metal in an anhydrous ether solvent. The second stage is the nucleophilic addition of the prepared Grignard reagent to 2-chlorobenzaldehyde. The subsequent acidic workup protonates the resulting alkoxide to yield the desired tertiary alcohol, this compound.
The overall reaction is as follows:
Step 1: Formation of Phenylmagnesium Bromide
C₆H₅Br + Mg → C₆H₅MgBr
Step 2: Reaction with 2-Chlorobenzaldehyde and Workup
C₆H₅MgBr + ClC₆H₄CHO → (2-ClC₆H₄)(C₆H₅)₂COMgBr (2-ClC₆H₄)(C₆H₅)₂COMgBr + H₃O⁺ → (2-ClC₆H₄)(C₆H₅)₂COH + Mg(OH)Br
A side reaction that can occur is the formation of biphenyl, primarily due to the coupling of the Grignard reagent with unreacted bromobenzene, which is favored at higher temperatures.[1]
Data Presentation
Table 1: Physical and Chemical Properties of Key Reagents and Product
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Boiling Point (°C) | Melting Point (°C) | Density (g/mL) |
| Bromobenzene | C₆H₅Br | 157.01 | 156 | -31 | 1.491 |
| Magnesium | Mg | 24.31 | 1090 | 650 | 1.738 |
| Diethyl Ether | (C₂H₅)₂O | 74.12 | 34.6 | -116.3 | 0.713 |
| 2-Chlorobenzaldehyde | C₇H₅ClO | 140.57 | 213-214 | 10-11 | 1.252 |
| This compound | C₁₉H₁₅ClO | 294.78 | - | 98-102 | - |
Table 2: Suggested Reagent Quantities for Laboratory Scale Synthesis
| Reagent | Moles | Mass/Volume | Notes |
| Magnesium Turnings | 0.10 | 2.43 g | Activated and dry |
| Bromobenzene | 0.10 | 15.7 g (10.5 mL) | Anhydrous |
| Anhydrous Diethyl Ether | - | ~100 mL | For Grignard preparation and reaction |
| 2-Chlorobenzaldehyde | 0.09 | 12.65 g (10.1 mL) | Anhydrous |
| 6M Hydrochloric Acid | - | ~50 mL | For workup |
| Saturated Sodium Bicarbonate | - | As needed | For neutralization |
| Anhydrous Sodium Sulfate | - | As needed | For drying |
Experimental Protocols
Preparation of Phenylmagnesium Bromide (Grignard Reagent)
Caution: Grignard reactions are highly sensitive to moisture. All glassware must be thoroughly dried in an oven at >100 °C overnight and assembled while hot, then allowed to cool under a dry nitrogen or argon atmosphere.[2] Anhydrous solvents are critical for the success of the reaction.[3]
-
Apparatus Setup: Assemble a three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser fitted with a calcium chloride drying tube, and a pressure-equalizing dropping funnel.
-
Initiation: Place 2.43 g (0.10 mol) of magnesium turnings in the flask. Briefly heat the flask gently with a heat gun under a flow of dry nitrogen to ensure all surfaces are free of moisture, then allow it to cool.
-
Reagent Addition: In the dropping funnel, prepare a solution of 15.7 g (10.5 mL, 0.10 mol) of anhydrous bromobenzene in 40 mL of anhydrous diethyl ether.
-
Reaction Initiation: Add approximately 5 mL of the bromobenzene solution to the magnesium turnings. The reaction should initiate, indicated by the formation of a cloudy/gray solution and gentle boiling of the ether. If the reaction does not start, a small crystal of iodine can be added as an initiator.[4] Gentle warming with a water bath may also be necessary.
-
Completion of Grignard Formation: Once the reaction has started, add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete reaction of the magnesium. The resulting solution of phenylmagnesium bromide will be dark and cloudy.
Synthesis of this compound
-
Reactant Preparation: In a separate flask, dissolve 12.65 g (10.1 mL, 0.09 mol) of 2-chlorobenzaldehyde in 30 mL of anhydrous diethyl ether.
-
Addition of Aldehyde: Cool the freshly prepared phenylmagnesium bromide solution in an ice bath. Slowly add the 2-chlorobenzaldehyde solution from a dropping funnel to the stirred Grignard reagent. The addition should be exothermic, and the rate should be controlled to maintain a gentle reflux.
-
Reaction: After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1-2 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Workup: Cool the reaction mixture in an ice bath. Slowly and cautiously add approximately 50 mL of 6M hydrochloric acid to quench the reaction and dissolve the magnesium salts. The mixture will separate into two layers.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with two 30 mL portions of diethyl ether.
-
Washing: Combine the organic layers and wash them successively with 50 mL of water, 50 mL of saturated sodium bicarbonate solution, and finally with 50 mL of brine.
-
Drying and Solvent Removal: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the diethyl ether under reduced pressure using a rotary evaporator.
Purification and Characterization
-
Purification: The crude product is typically a solid. It can be purified by recrystallization from a suitable solvent system, such as ethanol/water or heptane.[5]
-
Characterization: The identity and purity of the synthesized this compound can be confirmed using various analytical techniques:
-
Melting Point: Determination of the melting point range.
-
Infrared (IR) Spectroscopy: To identify the characteristic O-H stretching of the alcohol group.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.
-
Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.
-
Mandatory Visualizations
Diagram 1: Reaction Pathway for the Synthesis of this compound
Caption: Grignard reaction pathway for the synthesis of this compound.
Diagram 2: Experimental Workflow
Caption: Step-by-step experimental workflow for the synthesis of this compound.
References
An In-depth Technical Guide to (2-Chlorophenyl)diphenylmethanol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of (2-Chlorophenyl)diphenylmethanol, a significant chemical intermediate and active pharmacological agent. This document details its chemical and physical properties, provides experimental protocols for its synthesis, and discusses its mechanism of action, with a focus on its role in drug development.
Chemical Identity and Properties
This compound, also known by its IUPAC name (2-chlorophenyl)(diphenyl)methanol, is a tertiary alcohol.[1] It is a known impurity of the antifungal drug Clotrimazole, designated as "Clotrimazole EP Impurity A".[1] Its significance extends beyond being an impurity, as it is a crucial starting material for the synthesis of Clotrimazole and possesses intrinsic biological activity.[2]
Physical and Chemical Properties
The key physical and chemical properties of this compound are summarized in the table below. The compound is a solid at room temperature and is slightly soluble in solvents such as chloroform, DMSO, and methanol.
| Property | Value | Source(s) |
| IUPAC Name | (2-chlorophenyl)(diphenyl)methanol | [1] |
| CAS Number | 66774-02-5 | [1] |
| Molecular Formula | C₁₉H₁₅ClO | [1] |
| Molecular Weight | 294.77 g/mol | [3][4] |
| Melting Point | 84-86 °C | |
| Boiling Point | 447.6 °C at 760 mmHg | |
| Density | 1.216 g/cm³ | |
| Physical Form | Solid | [5] |
| Solubility | Slightly soluble in Chloroform, DMSO, Methanol | |
| Storage | 2°C - 8°C, in a well-closed container | [3] |
Spectroscopic Data
The structural identity of this compound is confirmed by various spectroscopic methods. Key spectral data are provided below.
¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is characterized by signals in the aromatic region corresponding to the protons of the three phenyl rings and a signal for the hydroxyl proton.
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum shows distinct signals for the carbon atoms of the phenyl rings and the central carbinol carbon.
FT-IR (Fourier-Transform Infrared Spectroscopy): The IR spectrum displays characteristic absorption bands for the O-H stretching of the alcohol group, C-H stretching of the aromatic rings, C=C stretching within the rings, and the C-Cl stretching vibration.
MS (Mass Spectrometry): The mass spectrum provides the molecular ion peak and characteristic fragmentation patterns consistent with the structure of the molecule.
Note: Specific peak lists and spectra are available from various chemical suppliers and databases. For research purposes, it is recommended to acquire analytical data on the specific batch of material being used.
Synthesis of this compound
This compound is primarily synthesized via a Grignard reaction. The following section outlines a detailed experimental protocol for this synthesis.
Synthesis Workflow
The synthesis involves the reaction of a Grignard reagent, phenylmagnesium bromide, with 2-chlorobenzophenone.
Caption: Grignard synthesis of this compound.
Detailed Experimental Protocol
Materials:
-
Magnesium turnings (1.1 eq)
-
Anhydrous diethyl ether
-
Iodine crystal (catalytic amount)
-
Bromobenzene (1.0 eq)
-
2-Chlorobenzophenone (1.0 eq)
-
Saturated aqueous ammonium chloride solution
-
Anhydrous sodium sulfate
-
Hexane
-
Ethyl acetate
Procedure:
-
All glassware must be oven-dried and assembled under an inert atmosphere (e.g., nitrogen or argon) to exclude moisture.
-
In a round-bottom flask equipped with a reflux condenser and a dropping funnel, place magnesium turnings and a small crystal of iodine.
-
Add a small portion of anhydrous diethyl ether to cover the magnesium.
-
Dissolve bromobenzene in anhydrous diethyl ether and add a small amount to the magnesium suspension to initiate the reaction. The disappearance of the iodine color and gentle refluxing indicates the start of the Grignard reagent formation.
-
Once the reaction has started, add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to stir the mixture at room temperature for an additional hour to ensure complete formation of the Grignard reagent.
-
Dissolve 2-chlorobenzophenone in anhydrous diethyl ether and add this solution dropwise to the freshly prepared phenylmagnesium bromide solution with cooling in an ice bath.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 2-3 hours.
-
The reaction is quenched by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride.
-
The resulting mixture is transferred to a separatory funnel, and the organic layer is separated. The aqueous layer is extracted twice with diethyl ether.
-
The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.
-
The crude product is purified by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) or by column chromatography on silica gel to yield pure this compound.
Key Chemical Reactions
This compound serves as a key intermediate in the synthesis of the widely used antifungal agent, Clotrimazole. This involves a chlorination step followed by substitution with imidazole.
Chlorination to (2-Chlorophenyl)diphenylchloromethane
A crucial step in the synthesis of Clotrimazole is the conversion of the hydroxyl group of this compound to a chlorine atom using a chlorinating agent like thionyl chloride.[2]
Experimental Protocol for Chlorination:
-
In a three-necked flask, dissolve this compound (100g) in toluene (500L).[2]
-
Add N,N-dimethylformamide (5ml) as a catalyst, followed by an initial portion of thionyl chloride (10g).[2]
-
Heat the mixture to 60-65 °C to initiate the reaction.[2]
-
Once the reaction begins, add the remaining thionyl chloride (91g) dropwise, ensuring the temperature does not exceed 65 °C.[2]
-
After the addition is complete, maintain the temperature at 60-65 °C and stir for 2 hours to drive the reaction to completion.[2]
-
The resulting solution of (2-chlorophenyl)diphenylchloromethane in toluene can often be used directly in the next step of the Clotrimazole synthesis after removal of excess thionyl chloride.[2]
Pharmacological Activity and Mechanism of Action
This compound is not merely a synthetic intermediate; it exhibits notable biological effects, primarily as a weak calcium channel blocker.[4][6]
Inhibition of Calcium Channels
Research has shown that this compound acts as a blocker of Ca²⁺ channels.[6] It has been identified as an effective blocker of the slow afterhyperpolarization (sIAHP) in hippocampal pyramidal neurons, with an IC₅₀ value in the range of 1-2 μM.[4][6] The slow afterhyperpolarization is a key process in regulating neuronal excitability and is mediated by a calcium-activated potassium current. By inhibiting calcium entry, this compound can modulate this process.
Caption: Mechanism of action as a Ca²⁺ channel blocker.
Antifungal and Other Activities
As a structural analog and metabolite of Clotrimazole, this compound also possesses antifungal properties, reportedly by blocking the function of calcium ionophores in fungal cells.[3] Additionally, it has demonstrated anti-inflammatory properties in preclinical models.[3] There is also emerging clinical data suggesting its potential use in the prevention or treatment of complications related to stem cell transplantation, such as graft-versus-host disease.[3]
Conclusion
This compound is a multifaceted compound of significant interest to the scientific and pharmaceutical communities. Its role as an essential precursor to Clotrimazole is well-established, and its own biological activities as a calcium channel modulator and antifungal agent present further opportunities for research and drug development. The synthetic protocols and pharmacological data compiled in this guide provide a solid foundation for professionals working with this versatile molecule.
References
- 1. This compound | C19H15ClO | CID 298659 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CN111423380A - Preparation method of clotrimazole - Google Patents [patents.google.com]
- 3. This compound | 66774-02-5 | FC162386 [biosynth.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound | 66774-02-5 [sigmaaldrich.com]
- 6. medchemexpress.com [medchemexpress.com]
Technical Guide: Spectral Analysis of (2-Chlorophenyl)diphenylmethanol
For Researchers, Scientists, and Drug Development Professionals
Introduction
(2-Chlorophenyl)diphenylmethanol is a tertiary alcohol that serves as a significant chemical intermediate and is also identified as an impurity in the synthesis of certain pharmaceutical compounds. Structurally, it features a central carbinol carbon bonded to two phenyl groups and one 2-chlorophenyl group. Understanding its spectral properties is crucial for its identification, characterization, and quality control in research and drug development settings. This guide provides a comprehensive overview of the available spectral data for this compound, detailed experimental protocols for acquiring such data, and a visualization of its noted biological activity.
Spectroscopic Data
The following tables summarize the key spectral data for this compound, including ¹H NMR, ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).
Table 1: ¹H NMR Spectral Data
| Chemical Shift (δ) ppm | Multiplicity | Assignment |
| 7.15 - 7.65 | m | Aromatic Protons |
| 5.85 | s | Hydroxyl Proton (-OH) |
Solvent: Chloroform-d (CDCl₃)
Table 2: ¹³C NMR Spectral Data
While specific peak data is proprietary and held in commercial databases, the expected chemical shifts are in the following ranges.[1]
| Chemical Shift (δ) ppm | Assignment |
| 125.0 - 145.0 | Aromatic Carbons |
| 81.0 - 83.0 | Carbinol Carbon (C-OH) |
Solvent: Chloroform-d (CDCl₃)
Table 3: Infrared (IR) Spectroscopy Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3500 | Strong, Broad | O-H Stretch (Alcohol) |
| 3100 - 3000 | Medium | Aromatic C-H Stretch |
| 1600 - 1450 | Medium to Strong | Aromatic C=C Bending |
| ~1030 | Strong | C-O Stretch (Tertiary Alcohol) |
| ~750 and ~700 | Strong | C-H Bending (Out-of-plane) |
Sample Preparation: KBr Pellet or Nujol Mull
Table 4: Mass Spectrometry (MS) Data
| m/z | Relative Intensity | Assignment |
| 294.1 | Moderate | [M]⁺ (Molecular Ion for ³⁵Cl isotope) |
| 296.1 | Lower | [M+2]⁺ (Molecular Ion for ³⁷Cl isotope) |
| 215.1 | High | [M - C₆H₅]⁺ (Loss of a phenyl group) |
| 183.1 | High | [M - C₆H₄Cl]⁺ (Loss of the chlorophenyl group) |
| 105.1 | High | [C₆H₅CO]⁺ (Benzoyl cation) |
| 77.1 | Moderate | [C₆H₅]⁺ (Phenyl cation) |
Ionization Method: Electron Ionization (EI)
Experimental Protocols
The following are detailed methodologies for the acquisition of the spectral data presented above.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.
Instrumentation: A 400 MHz (or higher) NMR spectrometer.
Procedure:
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of deuterated chloroform (CDCl₃).
-
¹H NMR Acquisition:
-
Tune and shim the spectrometer for the sample.
-
Acquire a standard one-dimensional proton spectrum.
-
Typical parameters: spectral width of 16 ppm, acquisition time of 2-3 seconds, relaxation delay of 1-2 seconds, and 16-32 scans.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Typical parameters: spectral width of 240 ppm, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds, and 1024 or more scans to achieve adequate signal-to-noise.
-
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.
Procedure (KBr Pellet Method):
-
Sample Preparation: Mix approximately 1-2 mg of this compound with 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle.
-
Pellet Formation: Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.
-
Data Acquisition: Place the KBr pellet in the sample holder of the FTIR spectrometer and acquire the spectrum, typically in the range of 4000-400 cm⁻¹.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Instrumentation: A mass spectrometer, often coupled with a Gas Chromatography (GC-MS) system.
Procedure (GC-MS):
-
Sample Preparation: Dissolve a small amount of this compound in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate).
-
Chromatographic Separation: Inject the sample into the GC, where it is vaporized and separated on a capillary column (e.g., a non-polar column like DB-5ms).
-
Mass Analysis: The separated compound is introduced into the mass spectrometer, typically using Electron Ionization (EI) at 70 eV. The resulting fragments are analyzed by a mass analyzer (e.g., a quadrupole).
Visualizations
Experimental Workflow for Spectral Analysis
The following diagram illustrates a typical workflow for the complete spectral characterization of this compound.
Caption: Workflow for the spectral analysis of this compound.
Biological Activity: Calcium Channel Inhibition
This compound has been identified as a weak calcium channel blocker. The following diagram illustrates this inhibitory relationship.
Caption: Inhibition of calcium channels by this compound.
References
An In-depth Technical Guide to the ¹H NMR Spectrum of (2-Chlorophenyl)diphenylmethanol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the ¹H Nuclear Magnetic Resonance (NMR) spectroscopic analysis of (2-Chlorophenyl)diphenylmethanol. Due to the limited availability of public domain spectral data for this specific compound, this guide presents data for a closely related analogue, (R)-(2-Chlorophenyl)(phenyl)methanol, to provide valuable insights into the expected spectral features. Furthermore, a comprehensive, generalized experimental protocol for the acquisition of such spectra is detailed, alongside a visual representation of the molecular structure's proton environments.
Data Presentation: ¹H NMR of a this compound Analogue
The following table summarizes the reported ¹H NMR spectral data for (R)-(2-Chlorophenyl)(phenyl)methanol, a structurally similar compound. The data was recorded on a 400 MHz spectrometer in deuterated chloroform (CDCl₃).
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |
| 7.62–7.60 | m | - | 2H | Aromatic Protons |
| 7.41–7.21 | m | - | 8H | Aromatic Protons |
| 6.23 | d | 3.2 | 1H | Methine Proton (CH-OH) |
| 2.37 | s | - | 1H | Hydroxyl Proton (OH) |
Note: This data is for (R)-(2-Chlorophenyl)(phenyl)methanol and is presented as a reference due to the absence of publicly available data for this compound.
Experimental Protocol: ¹H NMR Spectroscopy of Aromatic Alcohols
This section outlines a standard procedure for the acquisition of a ¹H NMR spectrum for an aromatic alcohol like this compound.
1. Sample Preparation:
-
Weigh approximately 5-10 mg of the solid this compound sample.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent. Deuterated chloroform (CDCl₃) is a common choice for such compounds. For samples with limited solubility, other solvents like deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated acetone (acetone-d₆) can be utilized.
-
To ensure a clean spectrum, it is recommended to use a solvent from a freshly opened ampule or one that has been stored over molecular sieves to minimize water content.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), to the solution. TMS provides a reference signal at 0.00 ppm.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
Cap the NMR tube securely.
2. NMR Spectrometer Setup and Data Acquisition:
-
Insert the NMR tube into the spectrometer's probe.
-
Lock the spectrometer onto the deuterium signal of the solvent. This step is crucial for maintaining a stable magnetic field during the experiment.
-
Shim the magnetic field to achieve homogeneity, which results in sharp, well-resolved spectral lines. This is typically an automated process on modern spectrometers.
-
Set the appropriate acquisition parameters. For a standard ¹H NMR experiment, these include:
-
Pulse Angle: A 30° or 45° pulse is commonly used for quantitative measurements.
-
Acquisition Time: Typically 2-4 seconds.
-
Relaxation Delay: A delay of 1-5 seconds between pulses ensures that all protons have fully relaxed, which is important for accurate integration.
-
Number of Scans: For a sample of this concentration, 8 to 16 scans are usually sufficient to obtain a good signal-to-noise ratio.
-
-
Acquire the Free Induction Decay (FID) data.
3. Data Processing:
-
Apply a Fourier transform to the FID to convert the time-domain data into the frequency-domain spectrum.
-
Phase the resulting spectrum to ensure that all peaks are in the positive absorptive mode.
-
Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm.
-
Integrate the peaks to determine the relative number of protons contributing to each signal.
-
Analyze the splitting patterns (multiplicities) and measure the coupling constants (J-values) to elucidate the connectivity of the protons in the molecule.
Visualization of Proton Environments
The following diagram, generated using the DOT language, illustrates the distinct proton environments within the this compound molecule and their expected signaling in a ¹H NMR spectrum.
Caption: Molecular structure and expected ¹H NMR signals.
An In-Depth Technical Guide to the 13C NMR Analysis of (2-Chlorophenyl)diphenylmethanol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the methodologies and data interpretation involved in the Carbon-13 Nuclear Magnetic Resonance (13C NMR) analysis of (2-Chlorophenyl)diphenylmethanol. This analytical technique is crucial for the structural elucidation and purity assessment of this important chemical entity, which is a known impurity of the antifungal agent Clotrimazole.
Introduction to 13C NMR Spectroscopy
Carbon-13 NMR spectroscopy is a powerful analytical technique used to determine the carbon framework of an organic molecule. By observing the magnetic properties of 13C nuclei, researchers can gain insight into the number of non-equivalent carbons and their chemical environments. This information is fundamental for confirming the identity and structure of synthesized compounds like this compound.
Predicted 13C NMR Data Presentation
While a publicly available, experimentally verified 13C NMR peak list for this compound is not readily found in the searched literature, a predicted spectrum can be generated based on established chemical shift principles and database comparisons. The following table summarizes the anticipated 13C NMR chemical shifts. Experimental verification is required to confirm these values.
Table 1: Predicted 13C NMR Chemical Shifts for this compound
| Carbon Atom Assignment | Predicted Chemical Shift (δ) in ppm |
| C (quaternary, carbinol) | 80.0 - 85.0 |
| C (quaternary, C-Cl) | 132.0 - 135.0 |
| C (quaternary, ipso-phenyl) | 145.0 - 148.0 |
| CH (aromatic) | 125.0 - 132.0 |
| C (quaternary, ipso-chlorophenyl) | 142.0 - 145.0 |
Note: These are predicted values. Actual experimental values may vary based on solvent and other experimental conditions.
Experimental Protocol for 13C NMR Analysis
A standard and robust protocol is essential for acquiring high-quality 13C NMR spectra.
Sample Preparation
-
Sample Quantity : Weigh approximately 50 mg of this compound. A higher concentration is generally preferred for 13C NMR due to its lower natural abundance and sensitivity compared to 1H NMR.
-
Solvent Selection : The choice of a deuterated solvent is critical. Deuterated chloroform (CDCl3) is a common choice for its excellent solubilizing properties for many organic compounds and its single solvent peak at approximately 77.16 ppm, which can serve as an internal reference.
-
Dissolution : Dissolve the weighed sample in approximately 0.5 to 0.7 mL of the chosen deuterated solvent in a clean, dry vial.
-
Filtration : To ensure a homogeneous magnetic field, it is crucial to remove any particulate matter. Filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean 5 mm NMR tube.
-
Final Volume : Adjust the final volume in the NMR tube to a depth of about 4-5 cm.
-
Referencing : Tetramethylsilane (TMS) can be added as an internal standard for chemical shift referencing (δ = 0.00 ppm), though referencing to the residual solvent peak is also common practice.
NMR Instrument Parameters
The following are typical acquisition parameters for a standard 13C NMR experiment on a 400 MHz spectrometer.
-
Pulse Program : A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on Bruker instruments).
-
Acquisition Time (AQ) : Typically 1-2 seconds.
-
Relaxation Delay (D1) : A delay of 2-5 seconds is generally sufficient for qualitative spectra. For quantitative analysis, a longer delay (5-10 times the longest T1 relaxation time) is necessary.
-
Number of Scans (NS) : Due to the low sensitivity of 13C NMR, a larger number of scans is required. This can range from several hundred to several thousand, depending on the sample concentration.
-
Spectral Width (SW) : A spectral width of approximately 200-250 ppm is usually sufficient to cover the entire range of carbon chemical shifts in organic molecules.
-
Temperature : The experiment is typically run at room temperature (around 298 K).
Logical Workflow for 13C NMR Analysis
The following diagram illustrates the logical workflow from sample preparation to the final structural elucidation.
Caption: Logical workflow for 13C NMR analysis.
Signaling Pathways and Data Relationships
The relationship between the experimental steps and the resulting data can be visualized as a signaling pathway, where each step influences the next, leading to the final structural confirmation.
Caption: Data relationship pathway in 13C NMR.
This technical guide provides a foundational understanding of the 13C NMR analysis of this compound. For definitive structural confirmation, it is imperative that the predicted data presented herein is validated against experimentally acquired spectra.
Mass Spectrometry of (2-Chlorophenyl)diphenylmethanol: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mass spectrometric analysis of (2-Chlorophenyl)diphenylmethanol, a compound of interest in pharmaceutical research and development, notably as an impurity of the antifungal agent clotrimazole. This document details its core chemical properties, predicted fragmentation patterns under electron ionization, and standardized experimental protocols for its analysis.
Compound Overview
This compound, also known as o-chlorotriphenylmethanol or clotrimazole impurity A, is a triarylmethanol derivative. Its structure, featuring a central carbon bonded to a hydroxyl group, two phenyl rings, and a 2-chlorophenyl group, dictates its chemical behavior and fragmentation in mass spectrometry.
Table 1: Core Properties of this compound
| Property | Value | Reference |
| IUPAC Name | (2-chlorophenyl)(diphenyl)methanol | [1] |
| Synonyms | o-Chlorophenyldiphenylmethanol, 2-Chlorotritanol | [1][2] |
| Molecular Formula | C₁₉H₁₅ClO | [1][2] |
| Molecular Weight | 294.77 g/mol | [3][4] |
| CAS Number | 66774-02-5 | [1][2][3][4] |
Predicted Electron Ionization Mass Spectrum and Fragmentation Pathway
While a publicly available, detailed mass spectrum for this compound is not readily accessible, a fragmentation pattern can be predicted based on the principles of mass spectrometry for alcohols and chlorinated compounds. Upon electron ionization (EI), the molecule is expected to form a molecular ion (M⁺˙) which then undergoes a series of fragmentation events.
The primary fragmentation pathways for alcohols are α-cleavage and dehydration. For chlorinated compounds, the presence of chlorine isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) will result in characteristic M+2 isotope patterns for chlorine-containing fragments.
Table 2: Predicted Major Ions in the Mass Spectrum of this compound
| m/z (predicted) | Ion Structure | Fragmentation Pathway |
| 294/296 | [C₁₉H₁₅ClO]⁺˙ | Molecular Ion (M⁺˙) |
| 277/279 | [C₁₉H₁₄Cl]⁺ | Loss of hydroxyl radical (•OH) |
| 259 | [C₁₉H₁₅O]⁺ | Loss of chlorine radical (•Cl) |
| 217 | [C₁₃H₉Cl]⁺˙ | Loss of a phenyl radical and water |
| 181 | [C₁₃H₉O]⁺ | Loss of the chlorophenyl group |
| 165 | [C₁₃H₉]⁺ | Benzhydryl cation |
| 111/113 | [C₆H₄Cl]⁺ | Chlorophenyl cation |
| 77 | [C₆H₅]⁺ | Phenyl cation |
Caption: General workflow for the GC-MS analysis of this compound.
Data Interpretation and System Suitability
-
Identification: The identification of this compound can be confirmed by comparing the retention time and the mass spectrum of the sample with that of a certified reference standard. The presence of the characteristic molecular ion peak (m/z 294/296) and the predicted fragment ions will provide a high degree of confidence in the identification.
-
Quantification: For quantitative analysis, a calibration curve should be constructed by plotting the peak area of a characteristic ion (e.g., the base peak) against the concentration of the reference standard.
-
System Suitability: Before sample analysis, the performance of the GC-MS system should be verified. This can be achieved by injecting a system suitability solution containing the analyte and an internal standard. The resolution, peak shape, and signal-to-noise ratio should meet predefined criteria.
Conclusion
This technical guide provides a foundational understanding of the mass spectrometric analysis of this compound. While a definitive, published mass spectrum is not currently available, the predicted fragmentation pattern, based on established chemical principles, offers valuable guidance for its identification. The provided experimental protocol, though general, serves as a robust starting point for method development and validation in a research or quality control setting. For definitive structural elucidation and quantitative analysis, it is recommended to obtain a certified reference standard and perform in-house validation of the analytical method.
References
In-Depth Technical Guide to the Mechanism of Action of (2-Chlorophenyl)diphenylmethanol
For Researchers, Scientists, and Drug Development Professionals
Abstract
(2-Chlorophenyl)diphenylmethanol, a known metabolite of the antifungal agent clotrimazole, exhibits a dual mechanism of action primarily characterized by its effects on neuronal ion channels and its antifungal properties. In neuronal tissues, it functions as a weak blocker of high voltage-activated (HVA) calcium channels and an inhibitor of the slow afterhyperpolarization (sAHP) current, which is crucial for regulating neuronal excitability. Its antifungal activity is consistent with that of other azole compounds, involving the disruption of the fungal cell membrane through the inhibition of ergosterol biosynthesis. This guide provides a comprehensive overview of the molecular mechanisms, quantitative pharmacological data, and detailed experimental protocols relevant to the study of this compound.
Core Pharmacological Actions
This compound, also known by the synonyms o-Chlorotriphenylmethanol and TRAM-3, demonstrates distinct pharmacological activities in both mammalian neuronal systems and fungal pathogens. Its primary mechanisms of action are:
-
Inhibition of Neuronal Ion Channels:
-
Blockade of high voltage-activated (HVA) calcium channels.
-
Inhibition of the slow afterhyperpolarization (sAHP) current, likely through modulation of intermediate-conductance calcium-activated potassium channels (IKCa/KCa3.1).
-
-
Antifungal Activity:
-
Inhibition of ergosterol biosynthesis, a critical component of the fungal cell membrane.
-
Quantitative Data Summary
The following tables summarize the available quantitative data for the pharmacological effects of this compound and its analogues.
Table 1: Inhibition of Neuronal Ion Channels by this compound and Analogues
| Compound | Target | Assay System | IC₅₀ / % Inhibition | Reference |
| This compound (CBM) | sIAHP | Cultured Rat Hippocampal Pyramidal Neurons | 1-2 µM | [1] |
| This compound (CBM) | HVA Ca²⁺ Current | Cultured Rat Hippocampal Pyramidal Neurons | 2.2 µM | [1] |
| UCL 1880 (analogue) | sIAHP | Cultured Rat Hippocampal Pyramidal Neurons | 1-2 µM | [1] |
| UCL 1880 (analogue) | HVA Ca²⁺ Current | Cultured Rat Hippocampal Pyramidal Neurons | 50% inhibition at 10 µM | [1] |
Table 2: Antifungal Activity of this compound
| Fungal Species | Assay Type | Endpoint | Result | Reference |
| Candida albicans, Aspergillus fumigatus, Trichosporon cutaneum | Broth Microdilution | MIC | Data not yet fully available in searched literature. | [2] |
Detailed Mechanism of Action
Neuronal Ion Channel Modulation
This compound exerts its effects on neuronal excitability through the modulation of at least two key ion currents: the high voltage-activated (HVA) calcium current and the slow afterhyperpolarization (sAHP) current.
3.1.1. Inhibition of High Voltage-Activated (HVA) Calcium Channels
HVA calcium channels are critical for neurotransmitter release, gene expression, and neuronal integration. This compound has been shown to block these channels with an IC₅₀ value of 2.2 µM in cultured rat hippocampal pyramidal neurons[1]. The specific subtypes of HVA channels (L-type, N-type, P/Q-type, R-type) that are most sensitive to this compound have not been fully elucidated in the available literature. This blockade of calcium influx is a significant contributor to its overall effect on neuronal function.
Signaling Pathway: HVA Calcium Channel Blockade
Caption: Inhibition of HVA calcium channels by this compound.
3.1.2. Inhibition of the Slow Afterhyperpolarization (sAHP) Current
The slow afterhyperpolarization (sAHP) is a long-lasting hyperpolarization that follows a burst of action potentials and is crucial in regulating neuronal firing rates and patterns. This compound is an effective inhibitor of the underlying current, sIAHP, with an IC₅₀ of 1-2 µM[1]. Contemporary research has identified the intermediate-conductance calcium-activated potassium channel (IKCa, also known as KCa3.1 or SK4) as a key contributor to the sAHP in hippocampal neurons[1][3][4][5][6]. Therefore, it is highly probable that this compound exerts its sAHP-inhibitory effect through the blockade of IKCa channels.
Signaling Pathway: sAHP Inhibition
Caption: Proposed mechanism of sAHP inhibition by this compound.
Antifungal Mechanism of Action
Consistent with its structural relationship to clotrimazole, this compound functions as an antifungal agent by targeting the integrity of the fungal cell membrane. The primary mechanism is the inhibition of ergosterol biosynthesis. Ergosterol is the principal sterol in fungal cell membranes, analogous to cholesterol in mammalian cells, and is essential for maintaining membrane fluidity, integrity, and the function of membrane-bound enzymes.
The azole class of antifungals, including clotrimazole, typically inhibits the enzyme lanosterol 14-α-demethylase, a key enzyme in the conversion of lanosterol to ergosterol. Inhibition of this enzyme leads to the depletion of ergosterol and the accumulation of toxic 14-α-methylated sterol precursors in the fungal cell membrane. This disruption of the membrane structure and function ultimately leads to the inhibition of fungal growth and, in some cases, cell death.
Signaling Pathway: Antifungal Mechanism
References
- 1. The Molecular Basis for the Calcium-Dependent Slow Afterhyperpolarization in CA1 Hippocampal Pyramidal Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CAS 66774-02-5: (2-chlorophenyl)(diphenyl)methanol [cymitquimica.com]
- 3. Challenges in the Therapeutic Targeting of KCa Channels: From Basic Physiology to Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Assessing the role of IKCa channels in generating the sAHP of CA1 hippocampal pyramidal cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Channels underlying neuronal calcium-activated potassium currents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for (2-Chlorophenyl)diphenylmethanol as a Calcium Channel Blocker
For Researchers, Scientists, and Drug Development Professionals
Introduction
(2-Chlorophenyl)diphenylmethanol, also known as UCL 1880, is a chemical compound that has been identified as a weak calcium channel blocker.[1] It is an analog of a metabolite of the antifungal drug clotrimazole.[1] Research has primarily focused on its inhibitory effects on the slow afterhyperpolarization (sAHP) in neurons, with a secondary, less potent effect on high-voltage-activated (HVA) calcium channels.[1] These application notes provide a summary of the known quantitative data and detailed protocols for researchers interested in further investigating the calcium channel blocking properties of this compound.
Summary of Quantitative Data
The following table summarizes the known inhibitory concentrations of this compound and related compounds from studies on cultured rat hippocampal pyramidal neurons.
| Compound | Target | IC50 / % Inhibition | Reference |
| This compound (UCL 1880) | Slow Afterhyperpolarization Current (sIAHP) | 1-2 µM | Shah et al., 2001 |
| This compound (UCL 1880) | High Voltage-Activated (HVA) Ca2+ Current | 50% inhibition at 10 µM | Shah et al., 2001 |
| Clotrimazole | High Voltage-Activated (HVA) Ca2+ Current | 4.7 µM | Shah et al., 2001 |
| 2-chlorophenyl-bisphenyl-methanol (CBM) | High Voltage-Activated (HVA) Ca2+ Current | 2.2 µM | Shah et al., 2001 |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the general signaling pathway affected by calcium channel blockers and a typical experimental workflow for characterizing such compounds.
Caption: General signaling pathway of voltage-gated calcium channel blockade.
Caption: Experimental workflow for characterizing a potential calcium channel blocker.
Experimental Protocols
Protocol 1: Electrophysiological Recording of High-Voltage-Activated (HVA) Ca²⁺ Currents
This protocol is adapted from standard whole-cell patch-clamp techniques and is suitable for investigating the effects of this compound on HVA Ca²⁺ currents in cultured neurons, such as hippocampal pyramidal neurons.
Materials:
-
Cultured hippocampal neurons
-
Patch-clamp rig with amplifier, digitizer, and data acquisition software
-
Borosilicate glass capillaries
-
Micropipette puller
-
Microscope with manipulators
-
External solution (in mM): 120 NaCl, 3 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 glucose, 20 TEA-Cl, 0.001 TTX (pH adjusted to 7.4 with NaOH)
-
Internal solution (in mM): 120 CsCl, 10 HEPES, 10 EGTA, 4 Mg-ATP, 0.3 Na-GTP (pH adjusted to 7.2 with CsOH)
-
This compound stock solution (e.g., 10 mM in DMSO)
Procedure:
-
Prepare fresh external and internal solutions on the day of the experiment.
-
Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with internal solution.
-
Place a coverslip with cultured neurons in the recording chamber on the microscope stage and perfuse with external solution at a constant rate (e.g., 1-2 mL/min).
-
Approach a neuron with the patch pipette and form a giga-ohm seal.
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
Hold the cell at a holding potential of -80 mV.
-
To elicit HVA Ca²⁺ currents, apply depolarizing voltage steps (e.g., from -60 mV to +50 mV in 10 mV increments for 200 ms).
-
Record baseline HVA Ca²⁺ currents for a stable period (e.g., 5-10 minutes).
-
Prepare working concentrations of this compound by diluting the stock solution in the external solution.
-
Apply the desired concentration of this compound to the bath via the perfusion system.
-
After a stable effect is observed (typically 2-5 minutes), record the HVA Ca²⁺ currents again using the same voltage protocol.
-
To determine the IC₅₀, apply a range of concentrations and measure the percentage of current inhibition at each concentration.
-
Perform a washout by perfusing with the drug-free external solution to check for reversibility of the effect.
Data Analysis:
-
Measure the peak amplitude of the inward Ca²⁺ current at each voltage step before and after drug application.
-
Construct current-voltage (I-V) relationship plots.
-
Calculate the percentage of inhibition for each concentration.
-
Fit the concentration-response data to a Hill equation to determine the IC₅₀.
Protocol 2: Assessment of Effects on Vascular Smooth Muscle Contraction
This protocol provides a general method to assess the potential vasorelaxant effects of this compound using isolated arterial rings.
Materials:
-
Isolated arterial tissue (e.g., rat aorta or mesenteric artery)
-
Organ bath system with force transducers
-
Physiological salt solution (PSS), e.g., Krebs-Henseleit solution (in mM): 118 NaCl, 4.7 KCl, 1.2 KH₂PO₄, 1.2 MgSO₄, 2.5 CaCl₂, 25 NaHCO₃, 11.1 glucose, bubbled with 95% O₂ / 5% CO₂.
-
High potassium (high K⁺) solution (e.g., 60 mM KCl, prepared by replacing an equimolar amount of NaCl with KCl in PSS).
-
This compound stock solution.
Procedure:
-
Dissect the artery and cut it into rings of 2-3 mm in length.
-
Mount the arterial rings in the organ baths containing PSS, maintained at 37°C and continuously bubbled with 95% O₂ / 5% CO₂.
-
Allow the rings to equilibrate for 60-90 minutes under a resting tension (e.g., 1-2 g for rat aorta).
-
During equilibration, replace the PSS every 15-20 minutes.
-
To assess viability, contract the rings with high K⁺ solution.
-
After washing out the high K⁺ solution and allowing the rings to return to baseline, pre-contract the rings again with high K⁺ solution to induce a sustained contraction.
-
Once a stable plateau of contraction is reached, add cumulative concentrations of this compound to the organ bath.
-
Record the relaxation response at each concentration.
-
A known vasodilator (e.g., sodium nitroprusside) can be used as a positive control.
Data Analysis:
-
Express the relaxation at each concentration as a percentage of the pre-contraction induced by the high K⁺ solution.
-
Construct a concentration-response curve for the vasorelaxant effect.
-
Calculate the EC₅₀ value (the concentration that produces 50% of the maximal relaxation).
Protocol 3: Measurement of Intracellular Ca²⁺ Concentration using Fura-2 AM
This protocol describes a general method to measure changes in intracellular Ca²⁺ concentration in response to depolarization and the effect of this compound using the ratiometric fluorescent indicator Fura-2 AM.
Materials:
-
Cultured cells (e.g., neurons or a cell line expressing voltage-gated calcium channels)
-
Fluorescence microscopy system equipped for ratiometric imaging (with excitation wavelengths of 340 nm and 380 nm and an emission filter around 510 nm)
-
Fura-2 AM stock solution (e.g., 1 mM in anhydrous DMSO)
-
Pluronic F-127 (20% solution in DMSO)
-
Hanks' Balanced Salt Solution (HBSS) or another suitable physiological buffer
-
High K⁺ solution for depolarization
Procedure:
-
Plate the cells on glass coverslips suitable for microscopy.
-
Prepare a Fura-2 AM loading solution by diluting the stock solution in HBSS to a final concentration of 2-5 µM. Add a small amount of Pluronic F-127 (final concentration ~0.02%) to aid in dye loading.
-
Incubate the cells with the Fura-2 AM loading solution for 30-60 minutes at 37°C in the dark.
-
Wash the cells with fresh HBSS to remove extracellular dye and allow for de-esterification of the dye within the cells for at least 30 minutes.
-
Mount the coverslip on the microscope stage and perfuse with HBSS.
-
Acquire baseline fluorescence images by alternating excitation at 340 nm and 380 nm and recording the emission at 510 nm.
-
To induce Ca²⁺ influx, perfuse the cells with a high K⁺ solution.
-
Record the change in the 340/380 nm fluorescence ratio, which corresponds to the increase in intracellular Ca²⁺.
-
After washing and returning to baseline, pre-incubate the cells with this compound for a few minutes.
-
Repeat the depolarization with high K⁺ solution in the presence of the compound and record the change in the fluorescence ratio.
Data Analysis:
-
Calculate the ratio of the fluorescence intensity at 340 nm excitation to that at 380 nm excitation (F340/F380).
-
Compare the peak change in the F340/F380 ratio in response to depolarization in the absence and presence of this compound.
-
Quantify the inhibitory effect of the compound on the depolarization-induced increase in intracellular Ca²⁺.
Disclaimer: this compound is for research use only and is not intended for human use. Researchers should consult the relevant safety data sheets (SDS) before handling this compound. The provided protocols are intended as a guide and may require optimization for specific experimental conditions and cell types.
References
Grignard Synthesis of Triphenylmethanol: An Application Note and Detailed Protocol
Introduction
The Grignard reaction is a cornerstone of organic synthesis, providing a powerful method for the formation of carbon-carbon bonds. Developed by Victor Grignard, for which he was awarded the Nobel Prize in Chemistry in 1912, this organometallic reaction involves the addition of an organomagnesium halide (Grignard reagent) to an electrophilic carbon, such as that in a carbonyl group. This application note provides a detailed protocol for the synthesis of triphenylmethanol, a tertiary alcohol, via the reaction of a Grignard reagent, phenylmagnesium bromide, with benzophenone. The protocol covers the preparation of the Grignard reagent, its reaction with the ketone, and the subsequent workup and purification of the final product. Due to the moisture-sensitive nature of the Grignard reagent, all procedures must be conducted under strictly anhydrous (dry) conditions.
Experimental Protocols
This synthesis is performed in four main stages:
-
Part A: Preparation of the Grignard Reagent (Phenylmagnesium Bromide)
-
Part B: Synthesis of Triphenylmethanol
-
Part C: Workup and Isolation of Crude Product
-
Part D: Purification by Recrystallization
Materials and Equipment
-
Reagents: Magnesium turnings, bromobenzene, benzophenone, anhydrous diethyl ether, iodine (crystal), 6M hydrochloric acid (HCl) or 10% sulfuric acid (H₂SO₄), sodium sulfate (anhydrous), petroleum ether, isopropyl alcohol, saturated sodium chloride solution (brine).
-
Glassware: Three-necked round-bottom flask, reflux condenser, separatory (dropping) funnel, Claisen adapter, glass stopper, magnetic stirrer and stir bar, heating mantle, separatory funnel, beakers, Erlenmeyer flasks, Büchner funnel, vacuum flask.
-
Safety Equipment: Fume hood, safety goggles, lab coat, gloves.
Part A: Preparation of Phenylmagnesium Bromide
-
Apparatus Setup: All glassware must be rigorously dried in an oven at >100°C for several hours or flame-dried under a stream of inert gas and allowed to cool to room temperature in a desiccator or under a dry atmosphere. Assemble a three-necked flask with a magnetic stir bar, a reflux condenser, and a dropping funnel. Protect all openings from atmospheric moisture with drying tubes containing calcium chloride or calcium sulfate.[1]
-
Reagent Preparation: Place 2.6 g (0.107 mol) of magnesium turnings into the dried flask.[2]
-
In the dropping funnel, prepare a solution of 15.7 g (10.5 mL, 0.1 mol) of bromobenzene in 50 mL of anhydrous diethyl ether.
-
Initiation: Add approximately 10 mL of the bromobenzene-ether solution to the flask containing the magnesium turnings.[2] The reaction should begin within a few minutes, indicated by the formation of bubbles and a cloudy, grayish appearance.[1]
-
If the reaction does not start, the following methods can be used for initiation:
-
Gently warm the flask with a heating mantle or a warm water bath.
-
Add a single small crystal of iodine, which activates the magnesium surface.[3]
-
Carefully crush a piece of magnesium under the surface of the solution with a dry glass rod.
-
-
Reagent Formation: Once the reaction is initiated and self-sustaining (gentle reflux), begin the dropwise addition of the remaining bromobenzene-ether solution from the dropping funnel at a rate that maintains a steady reflux.[2]
-
After the addition is complete, reflux the mixture gently using a heating mantle for an additional 15-30 minutes to ensure all the magnesium has reacted.[2][4] The final solution should appear cloudy and brownish.
Part B: Synthesis of Triphenylmethanol
-
Cool the flask containing the freshly prepared phenylmagnesium bromide to room temperature, and then further cool it in an ice-water bath.
-
Prepare a solution of 18.2 g (0.1 mol) of benzophenone in 75 mL of anhydrous diethyl ether.[5]
-
Add the benzophenone solution to the dropping funnel and add it dropwise to the stirred, cooled Grignard reagent. The reaction is exothermic, and a pink or reddish color may appear.[6] Maintain a controlled rate of addition to prevent vigorous boiling of the ether.
-
Once the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for at least 30 minutes to ensure the reaction proceeds to completion.[4]
Part C: Workup and Isolation
-
Cool the reaction flask in an ice bath. Very slowly and carefully, add 100 mL of 6M HCl or 10% H₂SO₄ dropwise through the dropping funnel to quench the reaction and hydrolyze the magnesium alkoxide salt.[4][5] This process is highly exothermic and will generate gas.
-
The mixture will separate into two layers. If any solids remain, continue stirring until they dissolve.
-
Transfer the entire mixture to a separatory funnel. Rinse the reaction flask with a small amount of diethyl ether and add it to the separatory funnel to ensure a complete transfer.
-
Separate the layers. The top layer is the organic (ether) phase containing the triphenylmethanol, and the bottom is the aqueous layer.
-
Extract the aqueous layer twice more with 30 mL portions of diethyl ether to recover any dissolved product.[3]
-
Combine all the organic layers. Wash the combined ether solution with 50 mL of saturated sodium chloride (brine) solution to remove excess water.[7]
-
Dry the organic layer over anhydrous sodium sulfate.[3]
-
Decant or filter the dried solution into a pre-weighed flask and evaporate the diethyl ether using a rotary evaporator or in a fume hood to yield the crude triphenylmethanol as a solid.
Part D: Purification by Recrystallization
-
A common impurity in this reaction is biphenyl, which can be removed by trituration or recrystallization.[7]
-
Transfer the crude solid to an Erlenmeyer flask. Add the minimum amount of hot isopropyl alcohol required to just dissolve the solid.[8][9] This ensures maximum recovery upon cooling.
-
Allow the solution to cool slowly to room temperature. Crystal formation should occur during this time.
-
Once cooled, place the flask in an ice bath to maximize the crystallization of the product.[8]
-
Collect the pure triphenylmethanol crystals by vacuum filtration using a Büchner funnel.[8]
-
Wash the crystals with a small amount of ice-cold isopropyl alcohol to remove any soluble impurities.[8]
-
Allow the crystals to air-dry completely on the filter paper or in a desiccator.
-
Determine the final mass, calculate the percent yield, and measure the melting point to assess purity.
Data Presentation
Quantitative Data Summary
| Parameter | Value | Reference |
| Theoretical Yield | Calculated based on the limiting reagent (Benzophenone) | - |
| Actual Yield | (Mass of pure, dry product) | - |
| Percent Yield | (Actual Yield / Theoretical Yield) x 100% | Varies (e.g., 29-42%)[10][11] |
| Melting Point (Literature) | 160-163 °C | [12] |
| Melting Point (Observed) | To be determined experimentally | Lower ranges indicate impurities[6] |
| Appearance | White crystalline solid | [12] |
| Key IR Peaks (cm⁻¹) | ~3455 (O-H stretch, alcohol), ~3060 (Aromatic C-H stretch) | [6] |
Visualization
Caption: Workflow for the synthesis of triphenylmethanol.
References
- 1. m.youtube.com [m.youtube.com]
- 2. Chemistry 211 Experiment 2 [home.miracosta.edu]
- 3. cerritos.edu [cerritos.edu]
- 4. odinity.com [odinity.com]
- 5. studycorgi.com [studycorgi.com]
- 6. tsijournals.com [tsijournals.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. brainly.com [brainly.com]
- 9. studylib.net [studylib.net]
- 10. The Grignard Synthesis of Triphenylmethanol - 3162 Words | Bartleby [bartleby.com]
- 11. tsijournals.com [tsijournals.com]
- 12. ud.goldsupplier.com [ud.goldsupplier.com]
Application Notes and Protocols for the Quantification of (2-Chlorophenyl)diphenylmethanol
For Researchers, Scientists, and Drug Development Professionals
Introduction
(2-Chlorophenyl)diphenylmethanol is a key chemical intermediate and a known impurity and metabolite of the widely used antifungal agent, Clotrimazole.[1][2][3] Its accurate quantification is crucial for quality control in pharmaceutical formulations, stability testing, and in metabolic studies to understand the biotransformation of Clotrimazole. This document provides detailed application notes and protocols for the quantification of this compound using High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).
Analytical Methods Overview
A variety of analytical methods can be employed for the quantification of this compound. The choice of method often depends on the sample matrix, the required sensitivity, and the available instrumentation. High-Performance Liquid Chromatography (HPLC) with UV detection is a robust and widely used technique for this purpose.[2][4] Gas Chromatography-Mass Spectrometry (GC-MS) offers high specificity and sensitivity, making it suitable for trace-level detection and confirmation.[5][6]
Data Presentation: Comparison of Analytical Methods
The following table summarizes the key quantitative parameters for the different analytical methods described in this document.
| Parameter | HPLC Method 1 | HPLC Method 2 | GC-MS Method (General) |
| Principle | Reverse Phase HPLC-UV | Reverse Phase HPLC-UV | Electron Ionization GC-MS |
| Column | Zorbax SB-Phenyl (75 mm × 4.6 mm, 3.5 µm) | Zorbax C18 (100 × 4.6 mm, 3.5 µm) | Capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm) |
| Mobile Phase | Acetonitrile:Water (65:35, v/v) with phosphoric acid to pH 3.5 | Methanol:Acetonitrile (95:5, v/v) | Carrier Gas: Helium |
| Flow Rate | 0.5 mL/min | 1.0 mL/min | ~1 mL/min |
| Detection | UV at 210 nm | UV at 225 nm | Mass Spectrometry (Scan or SIM mode) |
| Retention Time | Not specified in abstract | 2.14 min | Analyte-dependent |
| Linearity Range | Not specified in abstract | 2-12 µg/mL | Method-dependent |
| LOD/LOQ | Not specified in abstract | Not specified | Typically low (ng/mL to pg/mL range) |
| Sample Type | Drug formulations (spray) | Bulk drug and formulations | Volatile and semi-volatile compounds in various matrices |
Experimental Protocols
HPLC Method 1: Analysis in a Spray Formulation
This isocratic HPLC method is suitable for the simultaneous determination of Clotrimazole and its degradation products, including this compound, in a spray formulation.[1]
Instrumentation and Materials:
-
HPLC system with UV detector
-
Zorbax® SB-Phenyl column (75 mm × 4.6 mm, 3.5 µm)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric acid
-
This compound reference standard
-
Ibuprofen (Internal Standard)
Procedure:
-
Mobile Phase Preparation: Prepare a mixture of acetonitrile and water in a 65:35 (v/v) ratio. Adjust the pH to 3.5 with phosphoric acid. Filter and degas the mobile phase before use.
-
Standard Solution Preparation:
-
Prepare a stock solution of this compound in acetonitrile.
-
Prepare a stock solution of Ibuprofen (internal standard) in acetonitrile.
-
Create a series of calibration standards by diluting the stock solutions with the mobile phase to achieve the desired concentrations.
-
-
Sample Preparation:
-
Accurately weigh a portion of the spray solution.
-
Dilute the sample with acetonitrile to a suitable concentration.
-
Add a known amount of the internal standard solution.
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
-
-
Chromatographic Conditions:
-
Column: Zorbax® SB-Phenyl (75 mm × 4.6 mm, 3.5 µm)
-
Mobile Phase: Acetonitrile:Water (65:35, v/v), pH 3.5
-
Flow Rate: 0.5 mL/min
-
Detection Wavelength: 210 nm
-
Injection Volume: 10 µL
-
-
Quantification: Create a calibration curve by plotting the peak area ratio of this compound to the internal standard against the concentration of the standards. Determine the concentration of this compound in the sample from the calibration curve.
HPLC Method 2: Simultaneous Estimation with Clotrimazole
This method is designed for the simultaneous determination of Clotrimazole and this compound as an impurity.[4]
Instrumentation and Materials:
-
HPLC system with UV detector
-
Zorbax C18 column (100 × 4.6 mm, 3.5 µm)
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
This compound reference standard
-
Clotrimazole reference standard
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase consisting of methanol and acetonitrile in a 95:5 (v/v) ratio. Filter and degas the mobile phase.[4]
-
Standard Solution Preparation:
-
Sample Preparation:
-
Dissolve the sample containing Clotrimazole and the impurity in methanol to obtain a known concentration.
-
Filter the solution through a 0.45 µm membrane filter.[4]
-
-
Chromatographic Conditions:
-
Quantification: Construct a calibration curve by plotting the peak area of this compound against the concentration of the standard solutions. Calculate the concentration of the impurity in the sample based on this curve.
GC-MS Method: General Protocol for Impurity Profiling
Instrumentation and Materials:
-
Gas Chromatograph with a Mass Spectrometric detector (GC-MS)
-
Capillary column suitable for aromatic compounds (e.g., DB-5ms)
-
Helium (carrier gas)
-
Solvent for sample dissolution (e.g., Methanol, Dichloromethane)
-
This compound reference standard
Procedure:
-
Standard Solution Preparation: Prepare a stock solution of this compound in a suitable volatile solvent. Prepare a series of dilutions for calibration.
-
Sample Preparation:
-
Dissolve the sample in a suitable solvent.
-
If the matrix is complex, a liquid-liquid extraction or solid-phase extraction (SPE) may be necessary to remove interferences.
-
The final extract should be concentrated or diluted to fall within the calibration range.
-
-
GC-MS Conditions (Typical):
-
Injector Temperature: 250-280 °C
-
Oven Temperature Program: Start at a lower temperature (e.g., 100 °C), hold for 1-2 minutes, then ramp at 10-20 °C/min to a final temperature of 280-300 °C, and hold for 5-10 minutes.
-
Carrier Gas: Helium at a constant flow rate of approximately 1 mL/min.
-
MS Ion Source Temperature: 230 °C
-
MS Quadrupole Temperature: 150 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Scan Range: 50-500 amu (for qualitative and quantitative analysis) or Selected Ion Monitoring (SIM) for enhanced sensitivity, monitoring characteristic ions of this compound.
-
-
Quantification: Generate a calibration curve based on the peak areas of a characteristic ion of this compound from the standard solutions. Quantify the analyte in the sample using this curve.
Visualizations
Metabolic Pathway of Clotrimazole
The primary metabolic pathway for the formation of this compound from Clotrimazole involves a deamination reaction catalyzed by cytochrome P450 enzymes, particularly CYP3A.[1]
Caption: Metabolic pathway of Clotrimazole to this compound.
Experimental Workflow: HPLC Analysis
The general workflow for the quantification of this compound by HPLC is depicted below.
Caption: General experimental workflow for HPLC analysis.
Logical Relationship: Method Validation Parameters
Method validation is essential to ensure that an analytical procedure is suitable for its intended purpose. The relationship between key validation parameters as per ICH guidelines is illustrated below.
Caption: Key parameters for analytical method validation.
References
- 1. scialert.net [scialert.net]
- 2. High performance liquid chromatographic determination of clotrimazole in pharmaceutical formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | LGC Standards [lgcstandards.com]
- 4. rjptonline.org [rjptonline.org]
- 5. organomation.com [organomation.com]
- 6. medchemexpress.com [medchemexpress.com]
Application Note: Development of a Stability-Indicating HPLC Method for the Quantification of (2-Chlorophenyl)diphenylmethanol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust and reliable High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of (2-Chlorophenyl)diphenylmethanol. This compound is a known impurity and degradation product of various pharmaceutical compounds, including Clotrimazole. The developed isocratic reverse-phase HPLC method is demonstrated to be simple, precise, and accurate, making it suitable for routine quality control and stability testing of bulk drug substances and finished pharmaceutical products.
Introduction
This compound is a critical process-related impurity and a potential degradant in several active pharmaceutical ingredients (APIs). Its monitoring and control are essential to ensure the safety and efficacy of the final drug product. This document provides a comprehensive guide to the development and implementation of an HPLC method for its analysis.
Experimental Protocols
Instrumentation and Materials
-
HPLC System: An isocratic HPLC system equipped with a UV-Vis detector is suitable for this method.
-
Column: A Zorbax C18 column (100 x 4.6 mm, 3.5 µm) or a Zorbax® SB-Phenyl column (75 mm × 4.6 mm, 3.5 µm) can be utilized.[1][2]
-
Solvents: HPLC grade acetonitrile, methanol, and water.
-
Reagents: Phosphoric acid for pH adjustment.
-
Reference Standard: A well-characterized reference standard of this compound is required.
Chromatographic Conditions
The following chromatographic conditions have been established for the optimal separation and quantification of this compound.
| Parameter | Condition 1 | Condition 2 |
| Column | Zorbax C18 (100 x 4.6 mm, 3.5 µm)[2] | Zorbax® SB-Phenyl (75 mm × 4.6 mm, 3.5 µm)[1][3] |
| Mobile Phase | Methanol: Acetonitrile (95:5 v/v)[2] | Acetonitrile: Water (65:35, v/v) with pH adjusted to 3.5 with phosphoric acid[3] |
| Flow Rate | 1.0 mL/min[2] | 0.5 mL/min[3] |
| Detection Wavelength | 225 nm[2] | 210 nm[3] |
| Injection Volume | 20 µL | Not Specified |
| Column Temperature | Ambient | Ambient |
Preparation of Solutions
-
Standard Stock Solution (100 µg/mL): Accurately weigh about 10 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to volume with methanol.[2]
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the standard stock solution with the mobile phase to achieve concentrations in the desired range (e.g., 2-12 µg/mL).[2]
-
Sample Preparation: The sample preparation will depend on the matrix. For bulk drug, dissolve a known amount in the mobile phase to achieve a concentration within the calibration range. For formulations, an appropriate extraction method may be required.
Analytical Procedure
-
Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Inject a blank (mobile phase) to ensure no interfering peaks are present.
-
Inject the standard solutions to establish the calibration curve.
-
Inject the sample solutions.
-
The retention time for this compound is approximately 2.14 minutes under Condition 1.[2]
Data Presentation
The quantitative data for the HPLC method development is summarized in the tables below.
Table 1: Chromatographic Parameters and Performance
| Parameter | Value (Condition 1) | Value (Condition 2) |
| Retention Time (min) | 2.14[2] | Not specified |
| Linearity Range (µg/mL) | 2-12[2] | Not specified |
| Correlation Coefficient (r²) | > 0.999 | Not specified |
Method Validation
The developed HPLC method should be validated in accordance with ICH guidelines to ensure its suitability for its intended purpose. Key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.
-
Accuracy: The closeness of test results obtained by the method to the true value.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.
Workflow and Logical Relationships
The following diagram illustrates the logical workflow for the HPLC method development and validation for this compound.
Caption: Logical workflow for HPLC method development.
Conclusion
The HPLC method described in this application note is a reliable and efficient tool for the quantification of this compound. The detailed protocol and established chromatographic conditions provide a solid foundation for researchers, scientists, and drug development professionals to implement this method for quality control and stability studies. Proper method validation is crucial before its application in a regulated environment.
References
Application Notes and Protocols for (2-Chlorophenyl)diphenylmethanol Derivatives as Antifungal Agents
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the antifungal properties of (2-Chlorophenyl)diphenylmethanol and its derivatives. This document includes a summary of their mechanism of action, quantitative antifungal activity data, and detailed experimental protocols for their synthesis and evaluation.
Introduction
This compound is a triphenylmethanol derivative that has demonstrated notable antifungal activity. It is structurally related to the widely used azole antifungal agent, clotrimazole, but lacks the imidazole moiety. This class of compounds primarily exerts its antifungal effect by disrupting the fungal cell membrane through the inhibition of ergosterol biosynthesis. Some derivatives may also possess secondary mechanisms of action, such as the blockade of calcium ion channels in fungal cells.[1] This document outlines the key data and methodologies for researchers investigating the potential of these derivatives as novel antifungal therapeutics.
Mechanism of Action
The primary antifungal mechanism of this compound and its analogs is the inhibition of the cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51).[2] This enzyme is crucial in the fungal ergosterol biosynthesis pathway, responsible for converting lanosterol to ergosterol, an essential component of the fungal cell membrane.
Ergosterol Biosynthesis Inhibition Pathway:
References
Application Notes and Protocols for (2-Chlorophenyl)diphenylmethanol
For Researchers, Scientists, and Drug Development Professionals
Introduction
(2-Chlorophenyl)diphenylmethanol is a triarylmethane compound with diverse biological activities. It is recognized as a degradation product of the widely used antifungal agent, clotrimazole, and is also known to possess intrinsic antifungal, weak calcium channel blocking, and antiproliferative properties.[1] These characteristics make it a compound of interest in drug development, stability studies, and pharmacological research.
This document provides detailed protocols and application notes for the safe handling, storage, and utilization of this compound in a laboratory setting.
Chemical and Physical Properties
Proper understanding of the physicochemical properties of this compound is essential for its appropriate handling and use in experimental settings.
| Property | Value | Reference |
| Molecular Formula | C₁₉H₁₅ClO | [2] |
| Molecular Weight | 294.77 g/mol | [3] |
| CAS Number | 66774-02-5 | [2] |
| Appearance | Solid | [4] |
| Melting Point | 91-92 °C | |
| Boiling Point | 447.6 °C at 760 mmHg | |
| Solubility | Slightly soluble in Chloroform, DMSO, and Methanol. | [5] |
| Storage Temperature | 2°C - 8°C | [3] |
Safety, Handling, and Storage
This compound requires careful handling due to its potential hazards. Adherence to safety guidelines is paramount.
Hazard Identification and Precautionary Statements
The compound is classified with the following hazards:
Signal Word: Danger[4]
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[6]
-
P273: Avoid release to the environment.[6]
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.[6]
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[6]
-
P310: Immediately call a POISON CENTER or doctor/physician.
-
P403+P233: Store in a well-ventilated place. Keep container tightly closed.[7]
-
P405: Store locked up.[7]
Personal Protective Equipment (PPE)
A comprehensive approach to personal safety is crucial when handling this compound.
| PPE | Specification |
| Eye/Face Protection | Chemical safety goggles or a face shield. |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber) and a lab coat. |
| Respiratory Protection | Use in a well-ventilated area or with a fume hood. If dust is generated, a NIOSH-approved respirator is recommended. |
Storage and Stability
For optimal stability, this compound should be stored under the following conditions:
-
Temperature: 2°C to 8°C.[3]
-
Container: A tightly sealed, light-resistant container.
-
Environment: A dry, well-ventilated area away from incompatible materials such as strong oxidizing agents and strong acids.[8]
First Aid Measures
-
If Swallowed: Rinse mouth. Do NOT induce vomiting. Immediately call a poison center or doctor.
-
In Case of Skin Contact: Immediately wash with plenty of soap and water. Remove contaminated clothing. If skin irritation persists, seek medical attention.
-
In Case of Eye Contact: Immediately rinse with plenty of water for at least 15 minutes. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[6]
-
If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if you feel unwell.[6]
Experimental Protocols
The following protocols provide a framework for utilizing this compound in various experimental contexts.
Synthesis of this compound
This protocol describes a general method for the synthesis of this compound.
Materials:
-
o-chlorobenzoic acid
-
Ethanol
-
Sulfuric acid or p-toluenesulfonic acid
-
Phenylmagnesium bromide (Grignard reagent)
-
Anhydrous ether or THF
-
Hydrochloric acid (for workup)
-
Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)
-
Drying agent (e.g., anhydrous magnesium sulfate)
Procedure:
-
Esterification: React o-chlorobenzoic acid with ethanol in the presence of a catalytic amount of sulfuric acid or p-toluenesulfonic acid to form ethyl o-chlorobenzoate.
-
Grignard Reaction: Prepare a solution of ethyl o-chlorobenzoate in an anhydrous solvent like diethyl ether or THF. Slowly add this solution to a stirred solution of phenylmagnesium bromide (Grignard reagent) at a controlled temperature (typically 0°C).
-
Hydrolysis: After the reaction is complete, hydrolyze the resulting magnesium salt by carefully adding a dilute acid, such as hydrochloric acid.
-
Extraction and Purification: Extract the product into an organic solvent. Wash the organic layer with water and brine, then dry it over an anhydrous drying agent. Remove the solvent under reduced pressure. The crude product can be further purified by recrystallization or column chromatography.
Logical Workflow for Synthesis:
Caption: Synthesis workflow for this compound.
Analysis by High-Performance Liquid Chromatography (HPLC)
This protocol is for the determination of this compound, particularly as a degradation product of clotrimazole.
| Parameter | Condition |
| Mobile Phase | Acetonitrile:Water (95:5 v/v) |
| Column | Zorbax C18 (100 x 4.6 mm, 3.5 µm) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 225 nm |
| Retention Time | Approximately 2.14 min |
Experimental Workflow for HPLC Analysis:
References
- 1. CAS 66774-02-5: (2-chlorophenyl)(diphenyl)methanol [cymitquimica.com]
- 2. This compound | C19H15ClO | CID 298659 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. biosynth.com [biosynth.com]
- 4. This compound | 66774-02-5 [sigmaaldrich.com]
- 5. CLOTRIMAZOLE IMP. A (PHARMEUROPA): this compound|66774-02-5|lookchem [lookchem.com]
- 6. biosynth.com [biosynth.com]
- 7. Page loading... [guidechem.com]
- 8. fishersci.com [fishersci.com]
Application Notes and Protocols: Synthesis of Clotrimazole from (2-Chlorophenyl)diphenylmethanol and Imidazole
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the synthesis of Clotrimazole, a broad-spectrum antifungal agent, from the reaction of (2-Chlorophenyl)diphenylmethanol with imidazole. The synthesis is a critical process in the pharmaceutical industry for the production of a widely used antimycotic drug. These notes cover the chemical background, reaction mechanisms, detailed procedural guidelines for both one-pot and two-step syntheses, and methods for purification and characterization of the final product. The provided protocols are intended to be a comprehensive resource for researchers in medicinal chemistry and drug development.
Introduction
Clotrimazole, chemically known as 1-((2-chlorophenyl)diphenylmethyl)-1H-imidazole, is a synthetic imidazole derivative with potent antifungal properties.[1][2] It is widely used in the treatment of various fungal infections, including vaginal yeast infections, oral thrush, and ringworm.[1] The mechanism of action of Clotrimazole involves the inhibition of the fungal cytochrome P450 enzyme, lanosterol 14-α-demethylase.[1][3][4] This inhibition disrupts the biosynthesis of ergosterol, an essential component of the fungal cell membrane, leading to increased membrane permeability and ultimately, fungal cell death.[3][5]
The synthesis of Clotrimazole from this compound and imidazole is a well-established chemical transformation. The reaction proceeds via a nucleophilic substitution, where the hydroxyl group of the alcohol is first converted into a better leaving group, typically a halide, which is then displaced by the imidazole nitrogen. This document outlines the common synthetic routes and provides detailed protocols for laboratory-scale preparation.
Reaction Mechanism and Synthesis Pathway
The overall synthesis of Clotrimazole from this compound typically involves two main stages, which can be performed as a two-step process or a one-pot synthesis.[6]
Step 1: Activation of the Hydroxyl Group
The hydroxyl group of this compound is a poor leaving group. Therefore, it must be activated by converting it into a more reactive species. This is commonly achieved by reacting the alcohol with a chlorinating agent, such as thionyl chloride (SOCl₂), to form the intermediate (2-Chlorophenyl)diphenylchloromethane (also known as o-chlorotrityl chloride).[7]
Step 2: Nucleophilic Substitution by Imidazole
The resulting (2-Chlorophenyl)diphenylchloromethane is a highly reactive electrophile. The nitrogen atom of the imidazole ring acts as a nucleophile and attacks the central carbon atom, displacing the chloride ion to form the final product, Clotrimazole. A base, such as triethylamine, is often added to neutralize the hydrochloric acid (HCl) generated during the reaction.[6][8]
Figure 1: General two-step reaction pathway for the synthesis of Clotrimazole.
Experimental Protocols
The following are detailed protocols for the synthesis of Clotrimazole. Researchers should adapt these protocols based on their specific laboratory conditions and scale.
Two-Step Synthesis of Clotrimazole
This protocol involves the isolation of the intermediate, (2-Chlorophenyl)diphenylchloromethane.
Materials:
-
This compound
-
Thionyl chloride (SOCl₂)
-
Imidazole
-
Triethylamine (Et₃N)
-
Anhydrous acetonitrile
-
Toluene
-
Ethyl acetate
-
Water
-
Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)
Protocol:
Step 1: Synthesis of (2-Chlorophenyl)diphenylchloromethane [7]
-
To a solution of this compound (e.g., 2.3 mmol) in a suitable solvent, add thionyl chloride (e.g., 6.9 mmol) at 0°C.
-
Stir the reaction mixture at 0°C for 1 hour.
-
Allow the reaction to proceed at reflux overnight.
-
Evaporate the organic solvent. The resulting yellow oily mass is (2-Chlorophenyl)diphenylchloromethane and can be used in the next step without further purification.
Step 2: Synthesis of Clotrimazole [7]
-
Prepare a solution of imidazole (e.g., 4.4 mmol) and triethylamine (e.g., 6.6 mmol).
-
Add this solution to the (2-Chlorophenyl)diphenylchloromethane (e.g., 2.2 mmol) from Step 1.
-
Reflux the reaction mixture for 72 hours.
-
Remove the organic solvent and add ethyl acetate and water to the residue.
-
Separate the aqueous layer and extract it with ethyl acetate.
-
Combine the organic layers, wash with water, and dry over anhydrous magnesium sulfate.
-
Evaporate the solvent and purify the crude product by flash chromatography to obtain Clotrimazole as a white crystalline solid.
One-Pot Synthesis of Clotrimazole
This protocol is more streamlined as it does not require the isolation of the intermediate.[8]
Materials:
-
(2-Chlorophenyl)diphenylchloromethane
-
Imidazole
-
Triethylamine
-
Acetone or Toluene
-
Water
Protocol:
-
Dissolve imidazole (e.g., 130 g) in acetone (e.g., 4000 mL) at 25-30°C.[8]
-
Add triethylamine (e.g., 194 g) to the solution and stir for 30-45 minutes.[8]
-
Add (2-Chlorophenyl)diphenylchloromethane (e.g., 500 g) to the prepared solution and stir for 60-75 minutes.[8]
-
Heat the reaction mixture at reflux temperature for 2-3 hours.[8]
-
After the reaction is complete, cool the solution to 25-30°C and maintain for 30-45 minutes.[8]
-
Filter the reaction mass and wash the cake with acetone.[8]
-
The filtrate contains the product. The solvent can be distilled off, and the product can be crystallized.
Figure 2: General experimental workflow for the one-pot synthesis of Clotrimazole.
Data Presentation
The following tables summarize quantitative data from various reported syntheses of Clotrimazole.
Table 1: Reaction Conditions and Yields for Clotrimazole Synthesis
| Starting Material | Reagents | Solvent | Temperature | Time | Yield (%) | Reference |
| This compound | Diphenyl phosphite, Imidazole | Methyl isobutyl ketone | 85°C | 4 h | 100 | [9] |
| (2-Chlorophenyl)diphenylchloromethane | Imidazole, Triethylamine | Toluene | 40-50°C | 2 h | - | [6] |
| (2-Chlorophenyl)diphenylchloromethane | Imidazole, Triethylamine | Acetonitrile | 50-60°C | 4 h | - | [6] |
| 2-chlorotrityl chloride | Imidazole, Sodium hydroxide | Hexafluoroisopropanol | 25°C | 48 h | 81 | [10] |
| 2-chlorotrityl chloride | Imidazole, Sodium carbonate | Hexafluoroisopropanol | 25°C | 48 h | 92 | [10] |
| This compound | Thionyl chloride, Imidazole, Triethylamine | - | Reflux | 72 h | 91 | [7] |
| o-chlorophenyl diphenyl chloromethane | Imidazole, Triethylamine | Acetone | Reflux | 2-3 h | - | [8] |
Table 2: Physicochemical and Spectroscopic Data of Clotrimazole
| Property | Value | Reference(s) |
| IUPAC Name | 1-[(2-Chlorophenyl)(diphenyl)methyl]-1H-imidazole | [1] |
| Molecular Formula | C₂₂H₁₇ClN₂ | [1] |
| Molar Mass | 344.84 g/mol | [1] |
| Melting Point | 142-143°C, 147-149°C | [1][9] |
| UV-Vis (λmax) | 220 nm, 263 nm | [11][12] |
| IR Spectroscopy | Characteristic peaks for aromatic C-H, C=C, C-N, and C-Cl bonds. | [13] |
Applications in Drug Development
The primary application of this synthesis is the production of Clotrimazole for pharmaceutical use. As a broad-spectrum antifungal agent, it is formulated into various topical preparations such as creams, lotions, and vaginal tablets.[1][2] Its efficacy against a wide range of pathogenic yeasts and dermatophytes makes it a cornerstone in the treatment of superficial mycoses.[2]
The imidazole scaffold of Clotrimazole is a key pharmacophore, and the synthetic methods described herein can be adapted for the synthesis of novel imidazole-based derivatives with potential applications as antifungal, antibacterial, or anticancer agents.[14][15]
Figure 3: Mechanism of action of Clotrimazole in fungal cells.
Conclusion
The reaction of this compound with imidazole provides an effective and scalable route to the synthesis of the important antifungal drug, Clotrimazole. The choice between a two-step and a one-pot synthesis will depend on the desired scale, purity requirements, and available resources. The protocols and data presented in these application notes serve as a valuable resource for researchers engaged in the synthesis and development of imidazole-based pharmaceuticals. Careful optimization of reaction conditions is crucial for achieving high yields and purity of the final product.
References
- 1. Clotrimazole - Wikipedia [en.wikipedia.org]
- 2. Clotrimazole: a review of its antifungal activity and therapeutic efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What is the mechanism of Clotrimazole? [synapse.patsnap.com]
- 4. Clotrimazole - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
- 6. CN111423380A - Preparation method of clotrimazole - Google Patents [patents.google.com]
- 7. mongoliajol.info [mongoliajol.info]
- 8. "One Pot Synthesis For The Preparation Of Clotrimazole" [quickcompany.in]
- 9. Clotrimazole synthesis - chemicalbook [chemicalbook.com]
- 10. CN107629006B - A kind of synthetic method of clotrimazole - Google Patents [patents.google.com]
- 11. researchgate.net [researchgate.net]
- 12. rfppl.co.in [rfppl.co.in]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. derpharmachemica.com [derpharmachemica.com]
Application Notes and Protocols: (2-Chlorophenyl)diphenylmethanol in Antifungal Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
(2-Chlorophenyl)diphenylmethanol is a triarylmethane compound recognized primarily as a key synthetic precursor and a known impurity of the widely used antifungal drug, Clotrimazole.[1][2] Beyond its role as an intermediate, this compound has demonstrated inherent biological activities, including antifungal and antiproliferative properties.[1][2][3] Its mechanism of action is reported to involve the disruption of calcium homeostasis in fungal cells by blocking the function of calcium ionophores.[3] This positions this compound as a valuable scaffold and starting point for the discovery and development of novel antifungal agents, particularly those targeting fungal calcium signaling pathways.
These application notes provide an overview of the role of this compound in antifungal drug discovery, including its synthesis, mechanism of action, and protocols for its evaluation.
Data Presentation
| Compound | Fungal Species | Activity Type | Quantitative Data (µg/mL) | Reference |
| This compound | Candida albicans | Antifungal | MIC/IC50 Not Reported | [3] |
| Aspergillus fumigatus | Antifungal | MIC/IC50 Not Reported | [3] | |
| Trichosporon cutaneum | Antifungal | MIC/IC50 Not Reported | [3] | |
| Clotrimazole | Candida spp. | Antifungal | MICs generally <1 | [4][5] |
| Trichophyton spp. | Antifungal | MICs generally <1 | [4][5] | |
| Microsporum spp. | Antifungal | MICs generally <1 | [4] | |
| Malassezia furfur | Antifungal | MICs generally <1 | [5] |
Signaling Pathway and Mechanism of Action
This compound is suggested to exert its antifungal effect by disrupting calcium signaling, a critical pathway for fungal growth, virulence, and stress response. It is believed to act as a blocker of calcium ionophores, thereby interfering with the influx of Ca2+ into the cytoplasm.[3] This disruption of Ca2+ homeostasis can inhibit the activation of downstream signaling cascades, such as the calcineurin pathway, which is essential for fungal survival and pathogenesis.
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes a common method for the synthesis of this compound via a Grignard reaction.
Materials:
-
Magnesium turnings
-
Dry diethyl ether or Tetrahydrofuran (THF)
-
Bromobenzene
-
2-Chlorobenzophenone
-
Saturated aqueous ammonium chloride (NH4Cl) solution
-
Anhydrous sodium sulfate (Na2SO4)
-
Round-bottom flask, reflux condenser, dropping funnel, and magnetic stirrer
-
Inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
Preparation of Phenylmagnesium Bromide (Grignard Reagent):
-
Activate magnesium turnings in a flame-dried, three-necked round-bottom flask under an inert atmosphere.
-
Add dry diethyl ether or THF to the flask.
-
Slowly add a solution of bromobenzene in the same dry solvent to the magnesium suspension via a dropping funnel. The reaction is exothermic and should initiate spontaneously. If not, gentle warming may be required.
-
Once the reaction starts, maintain a gentle reflux by controlling the rate of addition of bromobenzene.
-
After the addition is complete, continue to stir the mixture at room temperature until the magnesium is consumed.
-
-
Reaction with 2-Chlorobenzophenone:
-
Cool the Grignard reagent to 0 °C in an ice bath.
-
Slowly add a solution of 2-chlorobenzophenone in dry diethyl ether or THF to the Grignard reagent with vigorous stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours or overnight.
-
-
Work-up and Purification:
-
Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with diethyl ether or ethyl acetate.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography on silica gel.
-
Protocol 2: In Vitro Antifungal Susceptibility Testing (Broth Microdilution)
This protocol is a standardized method for determining the Minimum Inhibitory Concentration (MIC) of an antifungal agent against yeast or filamentous fungi.
Materials:
-
This compound stock solution (e.g., in DMSO)
-
Fungal isolates (e.g., Candida albicans, Aspergillus fumigatus)
-
RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS
-
Sterile 96-well microtiter plates
-
Spectrophotometer or microplate reader
-
Inoculum suspension adjusted to the appropriate density (e.g., 0.5-2.5 x 10^3 CFU/mL for yeasts)
Procedure:
-
Preparation of Drug Dilutions:
-
Perform serial twofold dilutions of the this compound stock solution in RPMI-1640 medium directly in the 96-well plates to achieve a range of desired final concentrations.
-
Include a drug-free well for growth control and a medium-only well for sterility control.
-
-
Inoculum Preparation:
-
Grow the fungal isolate on an appropriate agar medium.
-
Prepare a suspension of the fungal cells or conidia in sterile saline.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard, and then dilute it in RPMI-1640 to the final working concentration.
-
-
Inoculation and Incubation:
-
Add the prepared fungal inoculum to each well of the microtiter plate (except the sterility control).
-
Incubate the plates at 35°C for 24-48 hours (or longer for slow-growing fungi).
-
-
MIC Determination:
-
The MIC is defined as the lowest concentration of the compound that causes a significant inhibition of growth (typically ≥50% for azole-like compounds against yeasts) compared to the growth control.
-
Growth inhibition can be assessed visually or by measuring the optical density at a specific wavelength (e.g., 530 nm).
-
Protocol 3: Measurement of Intracellular Calcium Levels
This protocol outlines a method to assess the effect of this compound on intracellular calcium concentrations in fungal cells using a fluorescent indicator.
Materials:
-
Fungal cell culture
-
This compound
-
Fluorescent Ca2+ indicator dye (e.g., Fluo-4 AM)
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) or other suitable buffer
-
Fluorometric plate reader or fluorescence microscope
Procedure:
-
Cell Preparation:
-
Grow fungal cells to the desired growth phase and harvest by centrifugation.
-
Wash the cells with buffer to remove any residual medium.
-
-
Dye Loading:
-
Resuspend the cells in the buffer containing the Ca2+ indicator dye (e.g., 1-5 µM Fluo-4 AM) and a dispersing agent like Pluronic F-127.
-
Incubate the cells in the dark at an appropriate temperature (e.g., 30-37°C) for 30-60 minutes to allow for dye uptake.
-
After incubation, wash the cells to remove excess extracellular dye.
-
-
Compound Treatment and Measurement:
-
Resuspend the dye-loaded cells in fresh buffer.
-
Measure the baseline fluorescence.
-
Add this compound at the desired concentration.
-
Immediately begin recording the fluorescence intensity over time using a fluorometric plate reader or fluorescence microscope. An increase in fluorescence indicates a rise in intracellular Ca2+.
-
Antifungal Drug Discovery Workflow
The discovery and development of a new antifungal agent based on the this compound scaffold would typically follow a multi-step process.
References
- 1. Page loading... [wap.guidechem.com]
- 2. CLOTRIMAZOLE IMP. A (PHARMEUROPA): this compound | 66774-02-5 [chemicalbook.com]
- 3. This compound | 66774-02-5 | FC162386 [biosynth.com]
- 4. Clotrimazole: a review of its antifungal activity and therapeutic efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Clinical evaluation of clotrimazole. A broad-spectrum antifungal agent - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Grignard Synthesis of Tertiary Alcohols
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals encountering common side reactions during the Grignard synthesis of tertiary alcohols.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My Grignard reaction yield is very low, and I've recovered a significant amount of my starting ketone. What is the likely cause?
A1: This is a classic symptom of enolization , a major side reaction. The Grignard reagent, acting as a strong base, can deprotonate the α-carbon of your ketone, forming an enolate.[1][2] This is particularly problematic with sterically hindered ketones and bulky Grignard reagents.[1] Upon acidic workup, the enolate is protonated, regenerating the starting ketone.
Troubleshooting Steps:
-
Use a less sterically hindered Grignard reagent if possible.
-
Consider using a different organometallic reagent, such as an organolithium reagent, which can sometimes favor nucleophilic addition over enolization.
-
Employ lower reaction temperatures to favor the desired nucleophilic addition pathway, which generally has a lower activation energy than enolization.
Q2: I've isolated a secondary alcohol instead of the expected tertiary alcohol. What happened?
A2: This indicates that a reduction reaction has occurred. If your Grignard reagent has a hydrogen atom on its β-carbon, it can transfer a hydride to the carbonyl carbon of the ketone via a cyclic six-membered transition state.[1] This side reaction is also more common with sterically hindered ketones.
Troubleshooting Steps:
-
Select a Grignard reagent that lacks β-hydrogens, such as a methyl or neopentyl Grignard reagent, if your synthesis allows.
-
Lowering the reaction temperature can also help to minimize the reduction pathway.
Q3: My crude product mixture contains a significant amount of a high-boiling, non-polar impurity. What could this be?
A3: You are likely observing the product of a Wurtz coupling reaction .[2][3] This occurs when the Grignard reagent reacts with the unreacted alkyl halide from which it was formed.[4] This side reaction reduces the concentration of your Grignar reagent, leading to lower yields of the desired tertiary alcohol.
Troubleshooting Steps:
-
Ensure slow, dropwise addition of the alkyl halide during the formation of the Grignard reagent to maintain a low concentration of the alkyl halide in the presence of the formed Grignard reagent.[2]
-
Maintain a moderate reaction temperature during Grignard formation to avoid accelerating the Wurtz coupling reaction.
-
Use a large excess of magnesium to ensure the alkyl halide reacts preferentially with the magnesium surface.
Q4: When synthesizing a tertiary alcohol from an ester, my reaction is incomplete and I have a mixture of products. Why?
A4: The synthesis of tertiary alcohols from esters requires two equivalents of the Grignard reagent . The first equivalent adds to the ester to form a ketone intermediate. This ketone then reacts with a second equivalent of the Grignard reagent to yield the tertiary alcohol.[5][6][7][8] If less than two equivalents of the Grignard reagent are used, you will likely obtain a mixture of the unreacted ester, the intermediate ketone, and the final tertiary alcohol.[5]
Troubleshooting Steps:
-
Use at least two full equivalents of the Grignard reagent. It is often advisable to use a slight excess (e.g., 2.1-2.2 equivalents) to ensure the reaction goes to completion.
-
Ensure your Grignard reagent has been properly titrated to accurately determine its concentration before starting the reaction.
Q5: My reaction failed to initiate, or the yield is extremely low, and I observe the formation of a white precipitate. What is the issue?
A5: This strongly suggests the presence of water or oxygen in your reaction setup. Grignard reagents are extremely reactive towards protic sources, such as water, which will quench the reagent to form an alkane.[2] They also react with oxygen to form alkoxides.[2] The white precipitate is likely magnesium hydroxide or magnesium alkoxides.
Troubleshooting Steps:
-
Thoroughly dry all glassware in an oven before use.
-
Use anhydrous solvents. Diethyl ether and tetrahydrofuran (THF) should be freshly distilled from a suitable drying agent (e.g., sodium/benzophenone).
-
Perform the reaction under an inert atmosphere (e.g., dry nitrogen or argon).
-
Ensure the magnesium turnings are fresh and dry.
Quantitative Data on Side Reactions
The extent of side reactions such as enolization and reduction is highly dependent on the structure of both the ketone and the Grignard reagent. The following table summarizes data on the reaction of various Grignard reagents with diisopropyl ketone, a sterically hindered ketone, to illustrate these competing reactions.
| Grignard Reagent | Addition Product Yield (%) | Reduction Product Yield (%) | Enolization Product Yield (%) |
| Methylmagnesium bromide | 95 | 0 | 5 |
| Ethylmagnesium bromide | 77 | 21 | 2 |
| n-Propylmagnesium bromide | 60 | 33 | 7 |
| Isopropylmagnesium bromide | 5 | 85 | 10 |
| t-Butylmagnesium chloride | 0 | 0 | 98 |
| Neopentylmagnesium chloride | <5 | 0 | 90 |
Data adapted from studies on abnormal Grignard reactions.[9]
Experimental Protocols
General Protocol for the Grignard Synthesis of a Tertiary Alcohol from a Ketone:
-
Preparation of the Grignard Reagent:
-
Assemble a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen/argon inlet.
-
Place magnesium turnings in the flask and briefly heat under vacuum, then cool under an inert atmosphere.
-
Add anhydrous diethyl ether or THF to the flask.
-
Dissolve the alkyl halide in anhydrous ether/THF and add it to the dropping funnel.
-
Add a small portion of the alkyl halide solution to the magnesium. The reaction should initiate, as evidenced by bubbling and a gentle reflux. If not, a crystal of iodine or gentle warming may be necessary.
-
Once initiated, add the remaining alkyl halide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.
-
-
Reaction with the Ketone:
-
Cool the Grignard reagent solution in an ice bath.
-
Dissolve the ketone in anhydrous ether/THF and add it to the dropping funnel.
-
Add the ketone solution dropwise to the cooled Grignard reagent with vigorous stirring.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 1-2 hours.
-
-
Workup:
-
Cool the reaction mixture in an ice bath.
-
Slowly and carefully add a saturated aqueous solution of ammonium chloride (NH₄Cl) to quench the reaction and hydrolyze the magnesium alkoxide.
-
Extract the aqueous layer with ether.
-
Combine the organic layers, wash with brine, dry over an anhydrous salt (e.g., MgSO₄), filter, and concentrate under reduced pressure to obtain the crude tertiary alcohol.
-
Purify the product by distillation or column chromatography as needed.
-
Visualizations
Caption: Main reaction vs. side reactions in Grignard synthesis.
Caption: Troubleshooting workflow for Grignard side reactions.
References
- 1. Grignard Reaction [organic-chemistry.org]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. chem.ucla.edu [chem.ucla.edu]
- 4. Impact of residence time distributions in reacting magnesium packed beds on Grignard reagent formation – selectivity of Grignard reagent formation (pa ... - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D3RE00191A [pubs.rsc.org]
- 5. Esters with Grignard Reagent - Chemistry Steps [chemistrysteps.com]
- 6. Ch 14: RLi or RMgX with Esters to 3o alcohols [chem.ucalgary.ca]
- 7. Esters to Alcohols - Chemistry Steps [chemistrysteps.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. pubs.acs.org [pubs.acs.org]
preventing byproduct formation in (2-Chlorophenyl)diphenylmethanol synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing byproduct formation during the synthesis of (2-Chlorophenyl)diphenylmethanol.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
The most prevalent method for synthesizing this compound is the Grignard reaction. This involves the reaction of a Grignard reagent, typically phenylmagnesium bromide, with 2-chlorobenzophenone.
Q2: What are the primary byproducts in this synthesis?
The main byproduct of concern is biphenyl, which forms from the coupling of the Grignard reagent (phenylmagnesium bromide) with unreacted aryl halide. Another potential, though less common, byproduct is benzene, resulting from the protonation of the Grignard reagent by any residual water.
Q3: How can I minimize the formation of the biphenyl byproduct?
Minimizing biphenyl formation is critical for achieving high purity of the desired product. Key strategies include:
-
Slow Addition of Reagents: Adding the aryl halide (e.g., bromobenzene) slowly to the magnesium turnings during the Grignard reagent formation helps to keep its concentration low, thus reducing the likelihood of coupling reactions.[1]
-
Controlled Temperature: Maintaining a controlled, gentle reflux during the reaction is important. High temperatures can favor the formation of the biphenyl byproduct.[2]
-
Dilution: Performing the reaction in a sufficiently dilute solution can also disfavor the bimolecular coupling reaction that leads to biphenyl.[2]
Q4: Why are anhydrous conditions so critical for this reaction?
Grignard reagents are highly reactive and are strong bases. They will readily react with any protic solvents, including water, to form the corresponding alkane (in this case, benzene).[3][4] This not only consumes the Grignard reagent, reducing the yield of the desired alcohol, but also introduces an impurity that may be difficult to remove. Therefore, all glassware must be thoroughly dried, and anhydrous solvents must be used.[1][3][4]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or No Yield of this compound | 1. Inactive Magnesium. 2. Wet glassware or solvents. 3. Premature quenching of the Grignard reagent. | 1. Activate the magnesium turnings prior to the reaction. This can be done by adding a small crystal of iodine or by gently heating.[5] 2. Ensure all glassware is oven-dried and cooled under an inert atmosphere. Use anhydrous solvents.[1][3][4] 3. Ensure the reaction is protected from atmospheric moisture, for example by using a drying tube.[1] |
| High Percentage of Biphenyl Byproduct | 1. Reaction temperature is too high. 2. Concentration of aryl halide is too high during Grignard formation. | 1. Maintain a gentle reflux and use an ice bath to control the exothermic reaction if necessary.[1] 2. Add the aryl halide dropwise to the magnesium suspension.[1] |
| Difficulty in Purifying the Final Product | 1. Inefficient separation of biphenyl. | 1. Biphenyl is more soluble in nonpolar solvents like petroleum ether or hexanes than this compound. Trituration or recrystallization using a mixed solvent system can effectively remove biphenyl.[3] Flash column chromatography can also be employed for purification.[6] |
| Reaction Fails to Initiate | 1. Magnesium surface is oxidized. 2. Insufficiently reactive aryl halide. | 1. Activate the magnesium by crushing it in situ with a dry stirring rod or by adding a small amount of an activator like iodine.[5] 2. While bromobenzene is commonly used, ensure its quality. Consider using a more reactive halide if initiation is a persistent issue. |
Experimental Protocols
Protocol 1: Synthesis of this compound via Grignard Reaction
Materials:
-
Magnesium turnings
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Bromobenzene
-
2-Chlorobenzophenone
-
Iodine (crystal)
-
Saturated aqueous ammonium chloride solution
-
Anhydrous magnesium sulfate
-
Petroleum ether or hexanes
Procedure:
-
Preparation of Phenylmagnesium Bromide (Grignard Reagent):
-
All glassware must be oven-dried and assembled while hot under a dry, inert atmosphere (e.g., nitrogen or argon).
-
Place magnesium turnings in a round-bottom flask equipped with a reflux condenser and a dropping funnel.
-
Add a small crystal of iodine to the flask.
-
Add a small amount of anhydrous diethyl ether to cover the magnesium.
-
In the dropping funnel, prepare a solution of bromobenzene in anhydrous diethyl ether.
-
Add a small portion of the bromobenzene solution to the magnesium. The reaction should initiate, as indicated by a color change and gentle boiling. If the reaction does not start, gently warm the flask.
-
Once the reaction has started, add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to stir the mixture until most of the magnesium has reacted.
-
-
Reaction with 2-Chlorobenzophenone:
-
Dissolve 2-chlorobenzophenone in anhydrous diethyl ether and place it in the dropping funnel.
-
Cool the Grignard reagent solution in an ice bath.
-
Add the 2-chlorobenzophenone solution dropwise to the Grignard reagent with vigorous stirring.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for an additional 30 minutes.
-
-
Work-up and Purification:
-
Cool the reaction mixture in an ice bath and slowly quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Separate the organic layer and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter off the drying agent and evaporate the solvent under reduced pressure to obtain the crude product.
-
To remove the biphenyl byproduct, triturate the crude solid with cold petroleum ether or recrystallize from a suitable solvent system (e.g., ether/petroleum ether).[3]
-
Collect the purified this compound crystals by filtration.
-
Visualizations
Caption: Logical relationship of desired product and byproduct formation.
Caption: Experimental workflow for the synthesis of this compound.
References
Technical Support Center: Optimizing Chlorination of Tertiary Alcohols
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the chlorination of tertiary alcohols.
Frequently Asked Questions (FAQs)
Q1: What are the most common reagents for chlorinating tertiary alcohols?
A1: The most common and effective reagents for chlorinating tertiary alcohols are concentrated hydrochloric acid (HCl), thionyl chloride (SOCl₂), and phosphorus pentachloride (PCl₅). The choice of reagent often depends on the specific substrate, desired reaction conditions, and scale of the reaction. Tertiary alcohols react much more readily with these reagents than primary or secondary alcohols.[1][2][3][4]
Q2: Why is my tertiary alcohol not reacting or showing low conversion?
A2: Several factors can lead to a lack of reaction or low conversion:
-
Insufficiently acidic conditions: For reactions with HCl, the concentration of the acid is crucial. Concentrated HCl is necessary to protonate the hydroxyl group, making it a good leaving group (water).[5]
-
Steric hindrance: While tertiary alcohols are generally reactive, extreme steric bulk around the hydroxyl group can hinder the approach of the chlorinating agent.[6]
-
Low reaction temperature: While some tertiary alcohols react readily at room temperature, others may require gentle heating to proceed at a reasonable rate.[7]
-
Poor quality reagents: Ensure that the chlorinating agents are of high purity and anhydrous where necessary (especially for SOCl₂ and PCl₅).
Q3: What are the common side products in the chlorination of tertiary alcohols?
A3: The primary side product is typically an alkene, formed through an E1 elimination reaction which competes with the desired SN1 substitution.[8] This is especially prevalent at higher temperatures. With reagents like thionyl chloride, other side reactions can occur if the reaction is not controlled properly.[4]
Q4: How can I minimize the formation of alkene byproducts?
A4: To favor substitution over elimination, it is generally recommended to:
-
Use lower reaction temperatures. Tertiary alcohols are often reactive enough at or below room temperature.[8]
-
Choose a less basic solvent.
-
For reactions with HCl, using a high concentration of the acid can favor the SN1 pathway.
Q5: Is it possible to use thionyl chloride (SOCl₂) with tertiary alcohols?
A5: Yes, thionyl chloride can be used to chlorinate tertiary alcohols.[9] However, the reaction may be vigorous and can lead to elimination side products if the temperature is not controlled. The reaction with tertiary alcohols does not always proceed via the classic SN2 mechanism seen with primary and secondary alcohols.[9][10]
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No or very slow reaction | - Inactive reagent (e.g., old SOCl₂).- Insufficient acid concentration (for HCl method).- Low reaction temperature. | - Use fresh, high-purity reagents.- Use concentrated HCl.- Allow the reaction to stir for a longer period or gently warm the mixture. |
| Low yield of alkyl chloride | - Competing elimination reaction (alkene formation).- Product loss during workup and purification.- Incomplete reaction. | - Maintain a low reaction temperature.- Ensure efficient extraction and careful separation of layers during workup.- Monitor the reaction by TLC or GC to ensure completion. |
| Formation of a significant amount of alkene | - High reaction temperature.- Use of a basic solvent or reagent that promotes elimination. | - Run the reaction at or below room temperature.- Avoid using basic solvents like pyridine unless necessary for a specific protocol, as they can promote E2 elimination.[6] |
| Product decomposes during distillation | - The tertiary alkyl chloride may be thermally unstable.- Residual acid in the product. | - Purify by distillation under reduced pressure to lower the boiling point.- Thoroughly wash the organic layer with a weak base (e.g., sodium bicarbonate solution) to remove any residual acid before distillation.[11] |
| Emulsion formation during workup | - Presence of unreacted alcohol or other byproducts. | - Add a saturated solution of sodium chloride (brine) to help break the emulsion. |
Experimental Protocols
Chlorination of tert-Butanol with Concentrated HCl
This protocol is a common undergraduate laboratory preparation and illustrates a straightforward chlorination of a tertiary alcohol.
-
In a separatory funnel, combine 10 mL of tert-butanol with 20 mL of cold (ice-bath) concentrated hydrochloric acid.
-
Gently swirl the mixture for about 1 minute, then stopper the funnel and shake for several minutes, periodically venting the pressure by inverting the funnel and opening the stopcock.
-
Allow the mixture to stand for approximately 20 minutes at room temperature, with occasional shaking.
-
After the layers have clearly separated, drain the lower aqueous layer.
-
Wash the organic layer (the crude tert-butyl chloride) with 10 mL of water, followed by 10 mL of 5% sodium bicarbonate solution (be sure to vent frequently as CO₂ is produced), and finally with 10 mL of saturated sodium chloride solution.
-
Drain the organic layer into a clean, dry Erlenmeyer flask and dry it over anhydrous sodium sulfate.
-
Decant the dried liquid into a distillation apparatus and distill the tert-butyl chloride, collecting the fraction that boils at 49-52 °C.
Quantitative Data:
| Starting Material | Reagent | Reaction Time | Temperature | Typical Yield |
| tert-Butanol | Conc. HCl | 20 minutes | Room Temp. | 70-80% |
| 1-Methylcyclohexanol | HCl (gas) in ether | Not specified | 0 °C | High |
Visualizations
Experimental Workflow for Chlorination of tert-Butanol
Caption: Workflow for the synthesis of tert-butyl chloride.
Troubleshooting Decision Tree for Low Yield
Caption: Troubleshooting guide for low product yield.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. savemyexams.com [savemyexams.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. m.youtube.com [m.youtube.com]
- 6. Reddit - The heart of the internet [reddit.com]
- 7. Sciencemadness Discussion Board - Methods of Chlorination of Primary non Benzylic Alcohols - Powered by XMB 1.9.11 [sciencemadness.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. organic chemistry - Using Thionyl Chloride with tertiary alcohol - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 10. SOCl2 and PBr3 - Chemistry Steps [chemistrysteps.com]
- 11. pmt.physicsandmathstutor.com [pmt.physicsandmathstutor.com]
- 12. One Part of Chemistry: Synthesis of Tert-Butyl Chloride [1chemistry.blogspot.com]
- 13. docsity.com [docsity.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
Technical Support Center: Grignard Synthesis of Triaryl Methanols
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with the Grignard synthesis of triaryl methanols.
Frequently Asked Questions (FAQs)
Q1: My Grignard reaction to synthesize a triaryl methanol has failed to initiate. What are the common causes and solutions?
A1: Failure to initiate is a frequent issue. The primary culprit is often the passivation of the magnesium metal surface by a layer of magnesium oxide.[1] Additionally, trace amounts of water can prevent the reaction from starting.[2][3]
Here are troubleshooting steps:
-
Activate the Magnesium:
-
Mechanical Activation: Gently crush the magnesium turnings with a dry glass rod against the bottom of the flask to expose a fresh surface.[1]
-
Chemical Activation: Add a small crystal of iodine. The disappearance of the brown color indicates the activation of the magnesium surface.[4] 1,2-dibromoethane can also be used as an activator.[2]
-
-
Ensure Anhydrous Conditions: All glassware must be rigorously dried, ideally by oven-drying overnight at >100°C and cooling in a desiccator over an inert atmosphere.[5] Solvents must be anhydrous.
-
Gentle Heating: Gently warming the flask with a heat gun or a warm water bath can help initiate the reaction.[6] Be cautious, as the reaction can become highly exothermic once it starts.[4]
-
Initiator Transfer: If a fellow researcher has a successful Grignard reaction running, a small aliquot of their reaction mixture can be transferred to your flask to initiate your reaction.
Q2: My reaction has a very low yield of the desired triaryl methanol. What are the likely reasons?
A2: Low yields are commonly attributed to two main factors: the presence of moisture and the formation of side products.
-
Moisture Contamination: Grignard reagents are potent bases and will react readily with any protic source, especially water.[7][8] This consumes the Grignard reagent, reducing the yield of the desired product.[7] Even atmospheric moisture can be detrimental.[4]
-
Side Product Formation: The most common side product is a biphenyl compound, formed from the coupling of the Grignard reagent with unreacted aryl halide.[3][9] This is more prevalent at higher concentrations of the aryl halide and at elevated temperatures.[9]
Q3: I have a significant amount of a non-polar impurity in my final product. What is it and how can I remove it?
A3: The most likely non-polar impurity is a biphenyl derivative.[3] This byproduct is formed by a coupling reaction between the phenylmagnesium bromide and unreacted bromobenzene.[3] Its formation is favored by high concentrations of bromobenzene and increased reaction temperatures.[3]
Purification: Biphenyl is typically more soluble in non-polar solvents than the triaryl methanol product. It can often be removed by trituration with a solvent like petroleum ether or hexane, in which the triaryl methanol is sparingly soluble.[4]
Data Presentation
Table 1: Effect of Solvents and Activators on Grignard Product Yield
| Entry | Solvent | Activator | Yield (%) |
| 1 | Diethyl Ether (Et₂O) | I₂ | 94 |
| 2 | Tetrahydrofuran (THF) | I₂ | 27 |
| 3 | 2-Methyltetrahydrofuran (2-MeTHF) | I₂ | 90 |
| 4 | Cyclopentyl methyl ether (CPME) | DIBAL-H | 45 |
| 5 | Diethoxymethane (DEM) | DIBAL-H | 45 |
| 6 | 2-MeTHF / CPME (hybrid) | I₂ | 60 |
| 7 | 2-MeTHF / Toluene (hybrid) | I₂ | 51 |
Data adapted from a systematic screening of solvents in Grignard reactions. Yields are for the isolated Grignard product and may vary based on the specific triaryl methanol synthesis.[10]
Table 2: Troubleshooting Summary for Failed or Low-Yielding Reactions
| Symptom | Probable Cause | Suggested Solution |
| Reaction does not start (no bubbling, no cloudiness) | Magnesium oxide layer, trace water | Crush magnesium, add iodine crystal, gentle heating |
| Low yield of triaryl methanol | Presence of water in reagents or glassware | Rigorously dry all glassware and solvents |
| Significant biphenyl byproduct | High concentration of aryl halide, high temperature | Slow, controlled addition of aryl halide; maintain gentle reflux |
| Oily, difficult to crystallize product | Presence of biphenyl and other impurities | Purify crude product by trituration or column chromatography |
Experimental Protocols
Protocol 1: Synthesis of Triphenylmethanol via Grignard Reaction
This protocol is a representative example for the synthesis of a triaryl methanol.
Materials:
-
Magnesium turnings
-
Anhydrous diethyl ether or THF
-
Bromobenzene
-
Benzophenone
-
10% Sulfuric acid
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate
-
Petroleum ether or hexane for purification
Procedure:
-
Apparatus Setup: Assemble a dry, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer. All glassware must be oven-dried and cooled under an inert atmosphere (e.g., nitrogen or argon).
-
Grignard Reagent Formation:
-
Place magnesium turnings in the flask.
-
Add a small amount of anhydrous diethyl ether and a crystal of iodine.
-
Prepare a solution of bromobenzene in anhydrous diethyl ether in the dropping funnel.
-
Add a small portion of the bromobenzene solution to the magnesium. The reaction should initiate, indicated by bubbling and a cloudy appearance.
-
Once initiated, add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.
-
-
Reaction with Benzophenone:
-
Dissolve benzophenone in anhydrous diethyl ether and add it to the dropping funnel.
-
Cool the Grignard reagent solution in an ice bath.
-
Add the benzophenone solution dropwise with stirring.
-
After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 30 minutes.
-
-
Work-up:
-
Carefully pour the reaction mixture into a beaker containing ice and 10% sulfuric acid.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers and wash with water, then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
-
Purification:
-
Filter off the drying agent and evaporate the solvent to obtain the crude product.
-
To remove the biphenyl byproduct, triturate the crude solid with cold petroleum ether or hexane.
-
Collect the purified triphenylmethanol by vacuum filtration.
-
Visualizations
References
- 1. web.mnstate.edu [web.mnstate.edu]
- 2. Reddit - The heart of the internet [reddit.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. cerritos.edu [cerritos.edu]
- 5. rsc.org [rsc.org]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. byjus.com [byjus.com]
- 9. brainly.com [brainly.com]
- 10. Comparative performance evaluation and systematic screening of solvents in a range of Grignard reactions - Green Chemistry (RSC Publishing) DOI:10.1039/C3GC40702K [pubs.rsc.org]
Technical Support Center: Removal of Biphenyl Byproduct from Grignard Reactions
This guide provides detailed troubleshooting and frequently asked questions for researchers, scientists, and drug development professionals encountering the common issue of biphenyl byproduct contamination in Grignard reactions.
Frequently Asked Questions (FAQs)
Q1: Why is biphenyl formed as a byproduct in my Grignard reaction?
Biphenyl (C₁₂H₁₀) is a common byproduct in Grignard reactions that use aryl halides, such as bromobenzene or iodobenzene. Its formation is primarily due to a coupling reaction between the Grignard reagent (e.g., phenylmagnesium bromide) and any unreacted aryl halide present in the mixture.[1][2] This side reaction is often favored by conditions such as high local concentrations of the aryl halide and elevated reaction temperatures.[1][2] The mechanism can involve radical intermediates; a phenyl radical can either react with magnesium to form the desired Grignard reagent or couple with another phenyl radical to form biphenyl.[3]
Q2: What are the general strategies to minimize biphenyl formation?
Minimizing the formation of biphenyl at the outset can simplify purification significantly. Key strategies include:
-
Slow Addition: Add the aryl halide solution slowly and dropwise to the magnesium turnings. This maintains a low concentration of the aryl halide, favoring its reaction with magnesium over the coupling side reaction.[2]
-
Temperature Control: Maintain a gentle reflux and avoid excessive heating. While some initial warming might be necessary to initiate the reaction, the exothermic nature of Grignard reagent formation is often sufficient to sustain it. Using an ice bath to control a very vigorous reaction can be beneficial.[2]
-
Anhydrous Conditions: Ensure all glassware is scrupulously dried (oven or flame-dried) and that anhydrous solvents are used. While moisture does not directly cause biphenyl formation, it quenches the Grignard reagent, which can affect reaction stoichiometry and efficiency, indirectly leading to side products.[1]
-
Fresh Magnesium: Use fresh, high-purity magnesium turnings and consider gentle crushing or grinding to expose a fresh, unoxidized surface for reaction.[3]
Q3: How do I choose the best method to remove biphenyl from my product?
The optimal purification method depends on the chemical and physical properties of your desired product.
-
For solid, neutral, or weakly polar products (e.g., tertiary alcohols): Recrystallization or trituration is often the most effective and straightforward method. Biphenyl is highly soluble in non-polar hydrocarbon solvents like hexane or petroleum ether, while many larger, more polar products (like triphenylmethanol) are not.[4][5][6]
-
For products with acidic or basic functional groups (e.g., carboxylic acids, amines): Liquid-liquid extraction is a powerful technique. By adjusting the pH of the aqueous phase, you can selectively move your product into the aqueous layer as a salt, leaving the neutral, non-polar biphenyl behind in the organic layer.[7][8]
-
For complex mixtures or when other methods fail: Column chromatography is a versatile option for separating compounds based on polarity. Biphenyl, being very non-polar, will elute quickly with a non-polar mobile phase.[9][10]
Data Presentation
Table 1: Physical and Solubility Properties of Biphenyl
Understanding the properties of biphenyl is critical for designing an effective purification strategy. Biphenyl is a non-polar, aromatic hydrocarbon.
| Property | Value | Notes & Citations |
| Molecular Formula | C₁₂H₁₀ | [11] |
| Molar Mass | 154.21 g/mol | [11] |
| Appearance | Colorless to yellow solid; white crystals or flakes.[12][13] | Often has a pleasant, characteristic odor.[12][13] |
| Melting Point | 69-71 °C (156-160 °F) | [13] |
| Boiling Point | 255-256 °C (491-493 °F) | [11] |
| Water Solubility | Insoluble or very slightly soluble.[11][12][13][14] | "Like dissolves like"; non-polar biphenyl does not dissolve in polar water.[11] |
| Organic Solubility | Soluble in most common organic solvents. | Highly soluble in non-polar solvents like hexane, petroleum ether, benzene, and toluene.[5][11][12] Also soluble in ether, ethanol, methanol, and dichloromethane.[12][13] |
Table 2: Comparison of Common Purification Methods
| Method | Principle | Best Suited For | Advantages | Disadvantages |
| Trituration / Recrystallization | Differential solubility. Biphenyl is soluble in non-polar hydrocarbons, while the desired product is not. | Solid, neutral, or weakly polar products (e.g., triphenylmethanol). | Simple, fast, and uses common, inexpensive solvents. Effective for removing large amounts of biphenyl. | Product must be a solid. Some product loss is inevitable. Requires significant solubility difference. |
| Liquid-Liquid Extraction | Differential partitioning based on pH-dependent solubility.[8] | Products with acidic or basic functional groups (e.g., benzoic acid). | Highly selective and efficient. Can handle large scales. Purifies and isolates in one workflow. | Only applicable to ionizable compounds. Can be labor-intensive and generate significant solvent waste. |
| Column Chromatography | Differential adsorption onto a stationary phase (e.g., silica gel) based on polarity.[9] | Most organic compounds; useful when other methods fail or for complex mixtures. | Highly versatile and powerful for difficult separations. Can provide very high purity. | More time-consuming and requires larger volumes of solvent. More complex setup. Can lead to product loss on the column. |
Troubleshooting Guides & Experimental Protocols
Scenario 1: Purifying a Solid Alcohol (e.g., Triphenylmethanol)
Q: My crude solid product is contaminated with a yellow oil, which I suspect is biphenyl. How do I purify it?
A: The most common and effective method for this scenario is trituration or recrystallization with a non-polar hydrocarbon solvent. Biphenyl is very soluble in solvents like petroleum ether or hexanes, whereas a more polar solid like triphenylmethanol is much less soluble, allowing for a clean separation.[1][4][6]
Experimental Protocol: Purification of Triphenylmethanol by Trituration
-
Initial Isolation: After the Grignard reaction work-up, evaporate the organic solvent (e.g., diethyl ether) to obtain the crude solid mixture of triphenylmethanol and biphenyl.[4]
-
Trituration: Add a minimal amount of cold petroleum ether or hexane to the crude solid (e.g., 5-10 mL for every 1 gram of crude material).[4][6]
-
Stirring: Vigorously stir or swirl the mixture. A spatula can be used to break up the solid. The goal is to dissolve the biphenyl into the solvent while leaving the triphenylmethanol as a solid.[1][15]
-
Isolation: Collect the purified solid product by vacuum filtration, washing the solid in the funnel with another small portion of the cold hydrocarbon solvent.[6][15]
-
Drying: Allow the purified solid to air dry or dry in a vacuum oven to remove residual solvent before determining the yield and melting point.
-
(Optional) Biphenyl Recovery: The filtrate, which contains the dissolved biphenyl, can be collected and the solvent evaporated to recover the biphenyl byproduct for characterization.[4]
Visualization: Trituration Workflow
Caption: Diagram 1: Trituration Workflow for Biphenyl Removal.
Scenario 2: Purifying an Acidic Product (e.g., Benzoic Acid)
Q: How do I use liquid-liquid extraction to separate my acidic product from biphenyl?
A: This method exploits the acidic nature of your product. By adding a base (e.g., sodium hydroxide), you can deprotonate the acidic product, forming a water-soluble salt. This salt will move into the aqueous layer of a two-phase system (e.g., ether and water), while the neutral biphenyl remains in the organic ether layer. The layers can then be separated. Finally, re-acidifying the aqueous layer will precipitate your pure product.[7][8]
Experimental Protocol: Acid-Base Extraction of Benzoic Acid
-
Dissolution: After the reaction work-up, dissolve the crude mixture in an organic solvent like diethyl ether or dichloromethane in a separatory funnel.[7]
-
First Extraction: Add an aqueous solution of a base, such as 5% sodium hydroxide (NaOH) or saturated sodium bicarbonate (NaHCO₃).[7][8] Stopper the funnel, shake vigorously while periodically venting, and then allow the two layers to separate.
-
Separation: Drain the lower aqueous layer, which now contains the sodium salt of your acidic product (e.g., sodium benzoate). The upper organic layer contains the biphenyl.[8]
-
Repeat: To ensure complete separation, perform a second extraction on the organic layer with a fresh portion of the basic aqueous solution. Combine the aqueous extracts.
-
Backwash (Optional): To remove any trace amounts of biphenyl that may have been carried into the aqueous layer, "backwash" the combined aqueous extracts with a small portion of fresh diethyl ether. Discard this ether wash.[16]
-
Precipitation: Cool the combined aqueous extracts in an ice bath and carefully add a strong acid (e.g., 6M HCl) dropwise until the solution is acidic (test with pH paper). Your purified acidic product will precipitate out as a solid.[7][17]
-
Isolation: Collect the pure product by vacuum filtration, wash with cold water, and dry.
Visualization: Acid-Base Extraction Workflow
Caption: Diagram 2: Acid-Base Extraction Workflow.
Scenario 3: General Purification by Column Chromatography
Q: My product is a non-crystalline oil and does not have an acidic or basic handle. What are my options?
A: Flash column chromatography is the ideal technique for this situation. It separates compounds based on their differing affinities for a polar stationary phase (typically silica gel). Since biphenyl is very non-polar, it will travel through the column much faster than most desired products, which are typically more polar.[9][10]
Experimental Protocol: Column Chromatography Separation
-
TLC Analysis: First, determine an appropriate solvent system using Thin-Layer Chromatography (TLC). The goal is to find a solvent mixture (e.g., ethyl acetate/hexanes) where the desired product has an Rf value of approximately 0.2-0.4, and there is good separation from the biphenyl spot (which will have a very high Rf).[18]
-
Column Packing: Pack a glass column with silica gel, typically as a slurry in the non-polar component of your chosen solvent system (e.g., hexanes).
-
Sample Loading: Dissolve the crude product in a minimal amount of the solvent and load it carefully onto the top of the silica gel.
-
Elution: Begin eluting the column with your chosen non-polar solvent or solvent system. Biphenyl will elute first.[9]
-
Fraction Collection: Collect the eluent in a series of fractions (e.g., in test tubes).
-
Gradient Elution (Optional): After the biphenyl has been eluted, you can gradually increase the polarity of the mobile phase (e.g., by increasing the percentage of ethyl acetate) to speed up the elution of your more polar desired product.[10]
-
Analysis: Analyze the collected fractions by TLC to identify which ones contain your pure product.
-
Isolation: Combine the pure fractions and evaporate the solvent to yield the purified product.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. brainly.com [brainly.com]
- 3. web.mnstate.edu [web.mnstate.edu]
- 4. cerritos.edu [cerritos.edu]
- 5. quora.com [quora.com]
- 6. Solved Grignard reaction Extraction Crystallization In this | Chegg.com [chegg.com]
- 7. studylib.net [studylib.net]
- 8. glaserr.missouri.edu [glaserr.missouri.edu]
- 9. web.uvic.ca [web.uvic.ca]
- 10. web.mnstate.edu [web.mnstate.edu]
- 11. solubilityofthings.com [solubilityofthings.com]
- 12. Biphenyl (1,1-biphenyl) - DCCEEW [dcceew.gov.au]
- 13. Biphenyl | C6H5C6H5 | CID 7095 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. Biphenyl | Synthesis, Structure, Properties | Britannica [britannica.com]
- 15. youtube.com [youtube.com]
- 16. people.chem.umass.edu [people.chem.umass.edu]
- 17. Solved Separation of Benzoic Acid and Biphenyl - Solvents | Chegg.com [chegg.com]
- 18. Column Chromatography Notes - Membrane Solutions [membrane-solutions.com]
purification of clotrimazole from (2-Chlorophenyl)diphenylmethanol
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals involved in the purification of clotrimazole, specifically focusing on the removal of the common precursor and impurity, (2-Chlorophenyl)diphenylmethanol.
Troubleshooting Guide
This guide addresses common issues encountered during the purification of clotrimazole.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Yield of Purified Clotrimazole | - Incomplete crystallization. - Clotrimazole remaining in the mother liquor. - Product loss during filtration or transfer. | - Ensure the solution is fully saturated before cooling. - Cool the solution slowly to promote crystal growth. - Consider a second crystallization from the mother liquor. - Use a minimal amount of cold solvent for washing the crystals. |
| Incomplete Removal of this compound | - Inappropriate solvent for recrystallization. - Insufficient number of purification cycles. - Co-precipitation of the impurity with the product. | - Select a solvent system where clotrimazole has lower solubility at cold temperatures compared to the impurity. Acetone or a mixture of acetonitrile and ethanol can be effective.[1][2] - Perform multiple recrystallization steps. - Consider using column chromatography for more efficient separation.[3] |
| Clotrimazole Fails to Crystallize | - Solution is not supersaturated. - Presence of impurities inhibiting crystallization. - Cooling too rapidly. | - Concentrate the solution by evaporating some of the solvent. - Introduce a seed crystal to induce crystallization. - Cool the solution slowly and without agitation in an ice bath. |
| Oily Product Obtained Instead of Crystals | - Presence of residual solvents or impurities that lower the melting point. - The product may have melted if the drying temperature was too high. | - Ensure the crystals are thoroughly washed with a cold, appropriate solvent. - Dry the product under vacuum at a moderate temperature (e.g., 60°C).[1] - Analyze the product for purity to identify contaminants. |
| Discolored (e.g., yellow) Clotrimazole Crystals | - Presence of colored impurities from the synthesis. - Degradation of the product. | - Treat the solution with activated carbon (decolorizing carbon) before filtration and crystallization.[1] - Ensure all solvents are pure and reactions are performed under appropriate temperature control to prevent degradation. |
Frequently Asked Questions (FAQs)
Q1: What is the most common impurity in the synthesis of clotrimazole from this compound?
A1: The most common process-related impurity is the starting material itself, this compound, which is often referred to as Clotrimazole Impurity A.[4][] Its presence must be carefully monitored to ensure the final product meets pharmacopoeial standards.
Q2: What are the recommended methods for purifying crude clotrimazole?
A2: The most common and effective methods for purifying crude clotrimazole are recrystallization and column chromatography. Recrystallization from solvents like acetone, or mixtures of acetonitrile and ethanol, is widely used.[1][2] For higher purity requirements, flash chromatography can be employed.[3]
Q3: How can I confirm the purity of my clotrimazole sample?
A3: The purity of clotrimazole can be assessed using analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC).[6][7][8] HPLC can provide quantitative results on the percentage of clotrimazole and its impurities.[9][10]
Q4: What is a typical yield and purity for recrystallized clotrimazole?
A4: With an optimized recrystallization process, it is possible to achieve a high purity of clotrimazole, for instance, 99.932%, with individual impurities below 0.10%.[11] The yield can be as high as 89% after recrystallization.[12]
Quantitative Data Summary
The following table summarizes quantitative data related to the purification and analysis of clotrimazole.
| Parameter | Method | Value | Reference |
| Purity of Clotrimazole | HPLC | 99.932% | [11] |
| This compound Impurity Level | HPLC | 0.013% | [11] |
| Yield after Recrystallization | Gravimetric | 89% | [12] |
| Clotrimazole Retention Time | HPLC (Method 1) | 5.6 min | [6] |
| Clotrimazole Retention Time | HPLC (Method 2) | 2.81 min | [10] |
| This compound Retention Time | HPLC (Method 2) | 2.14 min | [10] |
Experimental Protocols
Protocol 1: Recrystallization of Clotrimazole from Acetone
This protocol is based on a method described for the purification of clotrimazole.[1]
Materials:
-
Crude Clotrimazole
-
Acetone
-
Decolorizing carbon (e.g., YMS decolorizing carbon)
-
Triethylamine
-
Filtration apparatus (e.g., Büchner funnel)
-
Heating and cooling system
Procedure:
-
Take the crude clotrimazole residue and dissolve it in acetone (e.g., 900 g of acetone for a significant amount of residue).
-
Heat the mixture to 50°C to ensure complete dissolution.
-
Add a small amount of decolorizing carbon and triethylamine to the solution.
-
Filter the hot solution to remove the carbon and any other insoluble impurities. Wash the filter with a small amount of hot acetone.
-
Partially remove the acetone by distillation to reduce the volume (e.g., to about 500 c.c.).
-
Cool the concentrated solution to 0°C and allow it to stand for several hours (e.g., five hours) to facilitate crystallization.
-
Collect the crystals by filtration (e.g., centrifugation or vacuum filtration).
-
Wash the collected crystals with a small amount of cold acetone (e.g., 100 g).
-
Dry the purified crystals at 60°C to obtain the final product.
Protocol 2: HPLC Analysis of Clotrimazole and this compound
This protocol provides a method for the simultaneous determination of Clotrimazole and its impurity, this compound.[10]
Instrumentation & Conditions:
-
HPLC System: With UV detector
-
Column: Zorbax C18 (100 x 4.6 mm, 3.5 µm)
-
Mobile Phase: Methanol: Acetonitrile (95:5 v/v)
-
Flow Rate: 1 ml/min
-
Detection Wavelength: 225 nm
-
Injection Volume: 20 µL
Procedure:
-
Mobile Phase Preparation: Mix HPLC grade methanol and acetonitrile in a 95:5 ratio. Filter through a 0.45 µm membrane filter and degas by ultrasonication for 20 minutes.
-
Standard Solution Preparation:
-
Accurately weigh and dissolve 10 mg of Clotrimazole and 10 mg of this compound separately in 100 mL of methanol to get standard stock solutions of 100 µg/mL each.
-
Prepare working standard solutions by appropriate dilutions of the stock solutions to create a calibration curve (e.g., 10-80 µg/mL for Clotrimazole and 2-12 µg/mL for the impurity).
-
-
Sample Preparation:
-
Accurately weigh a sample of the purified clotrimazole and dissolve it in methanol to a known concentration within the linear range of the assay.
-
-
Analysis:
-
Inject the standard and sample solutions into the HPLC system.
-
Identify the peaks based on their retention times (Clotrimazole: ~2.81 min; this compound: ~2.14 min).
-
Quantify the amount of impurity in the sample by comparing its peak area to the calibration curve.
-
Visualizations
Caption: Experimental workflow for the purification of clotrimazole by recrystallization.
References
- 1. US5091540A - Process for preparing clotrimazole - Google Patents [patents.google.com]
- 2. CN115611812A - Clotrimazole crystal form and preparation method thereof - Google Patents [patents.google.com]
- 3. mongoliajol.info [mongoliajol.info]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 6. researchgate.net [researchgate.net]
- 7. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 8. researchgate.net [researchgate.net]
- 9. actascientific.com [actascientific.com]
- 10. rjptonline.org [rjptonline.org]
- 11. CN111423380A - Preparation method of clotrimazole - Google Patents [patents.google.com]
- 12. Clotrimazole synthesis - chemicalbook [chemicalbook.com]
Validation & Comparative
Unambiguous Structure Validation of (2-Chlorophenyl)diphenylmethanol: An NMR-Centric Comparative Guide
For researchers, scientists, and professionals in drug development, the precise structural confirmation of synthesized compounds is a critical checkpoint. This guide provides a comprehensive comparison of Nuclear Magnetic Resonance (NMR) spectroscopy with other analytical techniques for the validation of (2-Chlorophenyl)diphenylmethanol, a key intermediate in various synthetic pathways.
The structural integrity of this compound (C₁₉H₁₅ClO) is paramount for its intended downstream applications. While multiple analytical methods can provide structural information, NMR spectroscopy, particularly ¹H and ¹³C NMR, offers an unparalleled level of detail, enabling the unambiguous assignment of the molecule's atomic framework. This guide presents experimental data from NMR and compares it with findings from Mass Spectrometry (MS) and Infrared (IR) Spectroscopy, offering a holistic view of the validation process.
Comparative Analysis of Spectroscopic Data
The following table summarizes the key experimental data obtained for this compound using various analytical techniques.
| Analytical Technique | Parameter | Observed Value | Interpretation |
| ¹H NMR | Chemical Shift (δ) | 7.40 (dd, 1H, J = 1.6, 8.8 Hz), 7.24-7.35 (m, 11H), 7.01 (dt, 1H, J = 1.2, 6.3 Hz), 6.70 (dd, 1H, J = 1.5, 6.3 Hz), 4.46 (s, 1H)[1] | The complex multiplet between 7.24-7.35 ppm corresponds to the aromatic protons of the two unsubstituted phenyl rings and two protons of the 2-chlorophenyl ring. The distinct downfield signals at 7.40, 7.01, and 6.70 ppm are characteristic of the protons on the substituted chlorophenyl ring. The singlet at 4.46 ppm is attributed to the hydroxyl proton. |
| ¹³C NMR | Chemical Shift (δ) | 145.6, 143.8, 133.3, 131.4, 131.3, 128.9, 127.9, 127.7, 127.2, 126.3, 82.5[1] | The signals in the aromatic region (126.3-145.6 ppm) correspond to the 18 carbon atoms of the three phenyl rings. The signal at 82.5 ppm is characteristic of the tertiary carbinol carbon atom (C-OH). |
| Mass Spectrometry (MS) | m/z (calculated for [M-OH]⁺) | 277.0784[1] | The calculated mass-to-charge ratio for the fragment resulting from the loss of the hydroxyl group ([M-OH]⁺) confirms the molecular weight of the parent compound. |
| Infrared (IR) Spectroscopy | Wavenumber (ν) | 3566, 3058, 1466, 1010 cm⁻¹[1] | The broad band at 3566 cm⁻¹ is indicative of the O-H stretching vibration of the hydroxyl group. The peak at 3058 cm⁻¹ corresponds to the aromatic C-H stretching. The absorptions at 1466 and 1010 cm⁻¹ are characteristic of C=C stretching in the aromatic rings and C-O stretching, respectively. |
Experimental Protocols
A standardized protocol is crucial for obtaining high-quality, reproducible data.
NMR Spectroscopy
Sample Preparation:
-
Weigh approximately 10-20 mg of the solid this compound) sample.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry vial.
-
Ensure the sample is fully dissolved. If necessary, gently warm or vortex the vial.
-
Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube to remove any particulate matter.
-
Cap the NMR tube securely.
Data Acquisition:
-
Insert the NMR tube into the spectrometer's probe.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity and resolution.
-
Acquire the ¹H NMR spectrum using standard pulse sequences.
-
Acquire the proton-decoupled ¹³C NMR spectrum.
-
Process the acquired Free Induction Decays (FIDs) by applying Fourier transformation, phase correction, and baseline correction to obtain the final spectra.
-
Reference the spectra using the residual solvent peak (e.g., CHCl₃ at 7.26 ppm for ¹H NMR and CDCl₃ at 77.16 ppm for ¹³C NMR).
Workflow for Structure Validation
The logical flow of experiments for comprehensive structure validation is depicted below.
Figure 1: Workflow for the synthesis and structural validation of this compound.
References
A Comparative Guide to the Synthesis of Substituted Triphenylmethanols
For Researchers, Scientists, and Drug Development Professionals
The synthesis of substituted triphenylmethanols, a core scaffold in many dyes, indicators, and pharmaceutical agents, is a cornerstone of synthetic organic chemistry. The strategic placement of substituents on the phenyl rings allows for the fine-tuning of the molecule's physicochemical properties, making the selection of an appropriate synthetic methodology paramount. This guide provides a comparative analysis of two prominent synthetic routes to substituted triphenylmethanols: the direct Grignard reaction with an ester and a two-step approach involving Friedel-Crafts acylation followed by a Grignard reaction.
Executive Summary
This guide presents a detailed comparison of two synthetic pathways for preparing substituted triphenylmethanols. The direct Grignard approach offers a more convergent and potentially quicker route, while the two-step Friedel-Crafts/Grignard method provides greater control over the introduction of different aryl groups. The choice of method will ultimately depend on the desired substitution pattern, the availability of starting materials, and the desired scale of the reaction.
Data Presentation: A Comparative Overview
The following table summarizes the key quantitative data for the synthesis of a model compound, 4-methoxytriphenylmethanol, via two distinct synthetic routes.
| Parameter | Method 1: Direct Grignard Reaction | Method 2: Friedel-Crafts Acylation & Grignard Reaction |
| Starting Materials | 4-methoxybromobenzene, Magnesium, Methyl benzoate | Anisole, Benzoyl chloride, Aluminum chloride, Phenylmagnesium bromide |
| Number of Steps | 1 (one-pot) | 2 |
| Reaction Time | ~4-6 hours | ~6-8 hours (for both steps) |
| Overall Yield | 65-85% (Reported yields vary) | ~70-90% (Combined yield for both steps) |
| Key Reagents | Grignard Reagent (highly moisture sensitive) | Lewis Acid (e.g., AlCl₃), Grignard Reagent |
| Scalability | Good, but requires strict anhydrous conditions | Excellent, amenable to large-scale industrial processes |
Method 1: Direct Grignard Reaction with an Ester
This method involves the one-pot reaction of two equivalents of a substituted Grignard reagent with an ester, such as methyl benzoate, to form the tertiary alcohol.
Experimental Protocol: Synthesis of 4-Methoxytriphenylmethanol
Materials:
-
4-bromoanisole (2.2 equivalents)
-
Magnesium turnings (2.2 equivalents)
-
Anhydrous diethyl ether
-
Methyl benzoate (1 equivalent)
-
10% Sulfuric acid
-
Saturated sodium bicarbonate solution
-
Saturated sodium chloride solution (brine)
-
Anhydrous sodium sulfate
-
Hexanes
Procedure:
-
Grignard Reagent Formation: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, add magnesium turnings. Add a small crystal of iodine to initiate the reaction. A solution of 4-bromoanisole in anhydrous diethyl ether is added dropwise from the dropping funnel to the magnesium turnings. The reaction mixture is gently refluxed until most of the magnesium has reacted.
-
Reaction with Ester: The Grignard reagent solution is cooled to 0 °C. A solution of methyl benzoate in anhydrous diethyl ether is added dropwise. After the addition is complete, the reaction mixture is stirred at room temperature for 1-2 hours.
-
Work-up: The reaction is quenched by the slow addition of 10% sulfuric acid. The mixture is transferred to a separatory funnel, and the organic layer is separated. The aqueous layer is extracted with diethyl ether. The combined organic layers are washed with saturated sodium bicarbonate solution, brine, and dried over anhydrous sodium sulfate.
-
Purification: The solvent is removed under reduced pressure, and the crude product is purified by recrystallization from a suitable solvent system (e.g., ether/hexanes) to yield 4-methoxytriphenylmethanol.
Method 2: Friedel-Crafts Acylation followed by Grignard Reaction
This two-step approach first involves the synthesis of a substituted benzophenone via a Friedel-Crafts acylation, which is then reacted with a Grignard reagent to afford the final triphenylmethanol.
Experimental Protocol: Synthesis of 4-Methoxytriphenylmethanol
Step 1: Friedel-Crafts Acylation - Synthesis of 4-Methoxybenzophenone
Materials:
-
Anisole (1 equivalent)
-
Benzoyl chloride (1 equivalent)
-
Anhydrous aluminum chloride (1.1 equivalents)
-
Dichloromethane
-
Hydrochloric acid (1 M)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
To a stirred suspension of anhydrous aluminum chloride in dichloromethane at 0 °C, add benzoyl chloride dropwise.
-
A solution of anisole in dichloromethane is then added dropwise, and the reaction mixture is stirred at room temperature for 2-3 hours.
-
The reaction is quenched by pouring it onto a mixture of ice and concentrated hydrochloric acid.
-
The organic layer is separated, and the aqueous layer is extracted with dichloromethane.
-
The combined organic layers are washed with 1 M HCl, saturated sodium bicarbonate solution, and brine, then dried over anhydrous magnesium sulfate.
-
The solvent is evaporated, and the crude 4-methoxybenzophenone is purified by recrystallization.
Step 2: Grignard Reaction with 4-Methoxybenzophenone
Materials:
-
4-Methoxybenzophenone (from Step 1)
-
Phenylmagnesium bromide (1.1 equivalents in THF/ether)
-
Anhydrous diethyl ether
-
Saturated ammonium chloride solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
A solution of 4-methoxybenzophenone in anhydrous diethyl ether is cooled to 0 °C in a round-bottom flask.
-
Phenylmagnesium bromide solution is added dropwise to the stirred solution.
-
After the addition, the reaction is allowed to warm to room temperature and stirred for an additional 1-2 hours.
-
The reaction is quenched with a saturated ammonium chloride solution.
-
The mixture is extracted with diethyl ether, and the combined organic layers are washed with brine and dried over anhydrous sodium sulfate.
-
The solvent is removed in vacuo, and the resulting 4-methoxytriphenylmethanol is purified by recrystallization.
Visualization of Synthetic Pathways
The following diagrams illustrate the logical flow and reaction mechanisms of the described synthetic methods.
Caption: Comparative workflow of two synthetic routes to substituted triphenylmethanols.
Caption: Reaction mechanisms for the Direct Grignard and Friedel-Crafts Acylation pathways.
A Comparative Guide to the Synthesis of Triaryl Methanols: Grignard Reaction vs. Friedel-Crafts Reaction
For Researchers, Scientists, and Drug Development Professionals
The synthesis of triaryl methanols is a fundamental transformation in organic chemistry, yielding scaffolds that are integral to medicinal chemistry, materials science, and dye manufacturing. Two of the most prominent methods for creating these structures are the Grignard reaction and the Friedel-Crafts reaction. This guide provides an objective comparison of these two methods, supported by experimental data and detailed protocols, to aid researchers in selecting the most suitable approach for their synthetic needs.
At a Glance: Performance Comparison
| Parameter | Grignard Reaction | Friedel-Crafts Reaction |
| Typical Yield | 29% - 93% (highly variable) | ~70-75% (estimated overall) |
| Starting Materials | Aryl halide, magnesium, benzophenone (or ester) | Benzene, carbon tetrachloride, Lewis acid |
| Reaction Steps | 1 or 2 (depending on Grignard reagent preparation) | 2 (alkylation followed by hydrolysis) |
| Reaction Conditions | Anhydrous, inert atmosphere, often reflux | Anhydrous, often requires cooling then heating |
| Key Advantages | High atom economy in the addition step, versatile | Utilizes readily available bulk starting materials |
| Key Disadvantages | Highly sensitive to moisture and air, potential for side reactions (e.g., biphenyl formation) | Use of hazardous reagents (CCl4), formation of corrosive HCl gas, potential for polyalkylation |
Experimental Insights
The Grignard Reaction: A Powerful but Sensitive Tool
The Grignard reaction is a cornerstone of carbon-carbon bond formation. For the synthesis of triphenylmethanol, it typically involves the reaction of a phenylmagnesium halide (a Grignard reagent) with benzophenone or an ester like methyl benzoate. The success of this reaction is heavily dependent on maintaining strictly anhydrous conditions, as the Grignard reagent is a strong base and will readily react with any protic solvents, including atmospheric moisture.
Reported yields for the Grignard synthesis of triphenylmethanol vary significantly, ranging from as low as 29.08% to more moderate yields of 35-50%.[1][2] However, under optimized conditions, yields can be much higher, with some literature values suggesting the possibility of 89-93%. This wide range highlights the sensitivity of the reaction to experimental setup and technique. A common side product is biphenyl, which can form from the coupling of the Grignard reagent.[3]
The Friedel-Crafts Reaction: A Classic Approach with Modern Considerations
The Friedel-Crafts reaction offers an alternative route to triaryl methanols. A classic, albeit less common, approach involves a two-step process. First, a Friedel-Crafts alkylation of benzene with carbon tetrachloride in the presence of a Lewis acid catalyst, such as aluminum chloride, yields triphenylmethyl chloride (trityl chloride). This intermediate is then hydrolyzed to produce triphenylmethanol.
This method utilizes inexpensive and readily available starting materials. The initial alkylation step has been reported to produce triphenylmethyl chloride in yields of around 75%. The subsequent hydrolysis of trityl chloride is generally efficient. While this method avoids the stringent moisture exclusion required for Grignard reagents, it involves the use of carbon tetrachloride, a toxic and environmentally harmful reagent, and generates corrosive hydrogen chloride gas.
Experimental Protocols
Grignard Synthesis of Triphenylmethanol
Materials:
-
Magnesium turnings
-
Anhydrous diethyl ether
-
Bromobenzene
-
Benzophenone
-
10% Sulfuric acid
-
Petroleum ether
Procedure:
-
Preparation of the Grignard Reagent: In a flame-dried, three-necked flask equipped with a reflux condenser and a dropping funnel, place magnesium turnings. Add a small crystal of iodine to activate the magnesium surface. Add a solution of bromobenzene in anhydrous diethyl ether dropwise to the magnesium suspension. The reaction is initiated by gentle warming and is maintained at a gentle reflux. The completion of the Grignard reagent formation is indicated by the disappearance of most of the magnesium and the formation of a cloudy, grayish solution.
-
Reaction with Benzophenone: Dissolve benzophenone in anhydrous diethyl ether and add it dropwise to the prepared Grignard reagent. The reaction mixture is typically stirred and may be gently refluxed to ensure complete reaction.
-
Work-up and Purification: Cool the reaction mixture in an ice bath and slowly add 10% sulfuric acid to quench the reaction and dissolve the magnesium salts. Transfer the mixture to a separatory funnel. Separate the ether layer, wash it with water and brine, and then dry it over anhydrous sodium sulfate. Remove the ether by rotary evaporation. The crude product is often a mixture of triphenylmethanol and biphenyl. Purify the triphenylmethanol by recrystallization from a suitable solvent, such as a mixture of diethyl ether and petroleum ether. The biphenyl impurity is more soluble in petroleum ether and will remain in the mother liquor.[4]
Friedel-Crafts Synthesis of Triphenylmethanol
Step 1: Synthesis of Triphenylmethyl Chloride
Materials:
-
Anhydrous benzene
-
Anhydrous carbon tetrachloride
-
Anhydrous aluminum chloride (lump form)
-
Ice
-
Concentrated hydrochloric acid
Procedure:
-
In a flask equipped with a reflux condenser, combine anhydrous benzene and anhydrous carbon tetrachloride.
-
Cool the flask in an ice bath and add anhydrous aluminum chloride in portions while stirring.
-
Allow the reaction mixture to stand at a low temperature, then let it warm to room temperature over several hours.
-
Pour the reaction mixture into a mixture of ice and concentrated hydrochloric acid for hydrolysis.
-
Add more benzene and heat the mixture to a gentle boil.
-
Separate the benzene layer, wash it with warm water containing hydrochloric acid, and then distill off the benzene. The remaining crude product is triphenylmethyl chloride. A reported yield for this step is approximately 75%.
Step 2: Hydrolysis of Triphenylmethyl Chloride to Triphenylmethanol
Materials:
-
Triphenylmethyl chloride
-
Dioxane
-
Water
Procedure:
-
Dissolve the crude triphenylmethyl chloride from Step 1 in dioxane.
-
Add water to the solution and reflux the mixture. The hydrolysis progress can be monitored by the precipitation of triphenylmethanol.
-
Cool the reaction mixture and isolate the solid triphenylmethanol by filtration.
-
Wash the product with water and dry it.
Reaction Workflows
The following diagrams illustrate the general workflows for the synthesis of triaryl methanols via the Grignard and Friedel-Crafts reactions.
Caption: Grignard reaction workflow for triaryl methanol synthesis.
Caption: Friedel-Crafts reaction workflow for triaryl methanol synthesis.
Conclusion and Recommendations
Both the Grignard and Friedel-Crafts reactions are viable methods for the synthesis of triaryl methanols, each with its own set of advantages and challenges.
Choose the Grignard reaction when:
-
High functional group tolerance is required on the aryl rings (by choosing the appropriate Grignard reagent and carbonyl compound).
-
You have access to and are comfortable with handling air- and moisture-sensitive reagents.
-
Maximizing atom economy in the key bond-forming step is a priority.
Choose the Friedel-Crafts reaction when:
-
Cost and availability of starting materials are major considerations.
-
The synthesis of the parent triphenylmethanol is the primary goal.
-
Handling of hazardous materials like carbon tetrachloride and the generation of HCl gas can be safely managed in your laboratory setting.
For drug development and complex molecule synthesis where precision and functional group compatibility are paramount, the Grignard reaction often provides greater flexibility. However, for the large-scale synthesis of simple triaryl methanols, the Friedel-Crafts approach, despite its environmental and safety concerns, may be a more economical option. Ultimately, the choice of method will depend on the specific synthetic goals, available resources, and safety infrastructure of the research environment.
References
A Comparative Analysis of (2-Chlorophenyl)diphenylmethanol and Other Clotrimazole Impurities: Efficacy and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the known efficacy and biological characteristics of (2-Chlorophenyl)diphenylmethanol, a primary impurity of the antifungal agent clotrimazole, against other known clotrimazole-related impurities. The control of impurities in active pharmaceutical ingredients (APIs) is critical for ensuring the safety and efficacy of the final drug product. This document summarizes available data, outlines relevant experimental protocols, and visualizes key pathways to support research and development in this area.
Introduction to Clotrimazole and Its Impurities
Clotrimazole is a broad-spectrum synthetic antifungal agent belonging to the imidazole class. Its primary mechanism of action involves the inhibition of the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase, which is crucial for the conversion of lanosterol to ergosterol.[1] Ergosterol is an essential component of the fungal cell membrane, and its depletion disrupts membrane integrity, leading to the inhibition of fungal growth.[2]
During the synthesis and storage of clotrimazole, several process-related and degradation impurities can form.[3] Regulatory bodies like the European Pharmacopoeia (EP) have identified and designated several of these, including:
-
Impurity A: this compound[4]
-
Impurity B: 1-[(4-Chlorophenyl)diphenylmethyl]-1H-imidazole (a positional isomer)[5]
-
Impurity C: 1-((2-chlorophenyl)diphenylmethyl)-2-methyl-1H-imidazole
-
Impurity D: Imidazole
-
Impurity E: (2-Chlorophenyl)phenylmethanone (2-chlorobenzophenone)[6]
-
Impurity F: 1-(Triphenylmethyl)-1H-imidazole (Deschloro-clotrimazole)[2]
Among these, this compound (Impurity A) is a significant degradation product and has been noted to possess its own biological activity.[6][7]
Comparative Efficacy and Biological Activity
Quantitative Data on this compound Efficacy
A study on the degradation of clotrimazole provided toxicity data for this compound against a panel of microorganisms. The 50% effective concentration (EC50) values are summarized below. It is important to note that this study focused on ecotoxicity rather than specific antifungal efficacy for clinical applications.
| Microorganism | Test Endpoint | EC50 (mg/L) | Citation |
| Saccharomyces cerevisiae BLYR | Inhibition | 0.44 | [9] |
| Daphnia magna (crustacean) | Inhibition | 0.25 | [9] |
| Fusarium graminearum (fungus) | Inhibition | 1.90 | [9] |
| Aliivibrio fischeri (bacterium) | No Inhibition Observed | >2.0 | [9] |
| Raphidocelis subcapitata (alga) | No Inhibition Observed | >2.0 | [9] |
Note: Direct comparative Minimum Inhibitory Concentration (MIC) data for this compound and other clotrimazole impurities (B, C, E, F) against common pathogenic fungi is not available in the reviewed literature. To establish a complete efficacy profile, further research utilizing standardized antifungal susceptibility testing methods is required.
Experimental Protocols
To facilitate further research and a direct comparison of these impurities, the following is a detailed methodology for determining the Minimum Inhibitory Concentration (MIC) of antifungal compounds, based on the Clinical and Laboratory Standards Institute (CLSI) M27 and M38 guidelines.[4][10]
Protocol: Broth Microdilution Antifungal Susceptibility Testing
This method is the reference standard for determining the in vitro susceptibility of yeasts and filamentous fungi to antifungal agents.
1. Materials and Reagents:
-
96-well, U-bottom microdilution plates
-
RPMI 1640 medium (with L-glutamine, without bicarbonate, buffered with MOPS to pH 7.0)
-
Antifungal compounds (Clotrimazole and its impurities) dissolved in a suitable solvent (e.g., DMSO)
-
Fungal isolates (e.g., Candida albicans, Aspergillus fumigatus)
-
Sterile saline or water
-
Spectrophotometer or McFarland standards
-
Incubator (35°C)
2. Inoculum Preparation:
-
For yeasts, subculture the isolate onto a suitable agar plate (e.g., Sabouraud Dextrose Agar) and incubate at 35°C for 24-48 hours.
-
Create a suspension of the fungal colonies in sterile saline. Adjust the turbidity to match a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL).
-
Dilute this suspension in RPMI 1640 medium to achieve the final required inoculum concentration (for yeasts: 0.5-2.5 x 10^3 CFU/mL).
3. Plate Preparation:
-
Prepare serial two-fold dilutions of each test compound (clotrimazole and impurities) in RPMI 1640 medium directly in the 96-well plates. A typical concentration range for azoles might be 0.015 to 16 µg/mL.
-
Include a growth control well (inoculum, no drug) and a sterility control well (medium only).
4. Inoculation and Incubation:
-
Add the standardized fungal inoculum to each well (except the sterility control).
-
Incubate the plates at 35°C for 24-48 hours (for yeasts) or longer for filamentous fungi, as required.
5. MIC Determination:
-
The MIC is defined as the lowest concentration of the antifungal agent that causes a significant inhibition of growth (typically ≥50% reduction) compared to the growth control. This is usually determined by visual inspection or by reading the optical density with a microplate reader.
Signaling Pathways and Logical Relationships
Clotrimazole's Primary Mechanism of Action
The primary antifungal target of clotrimazole is the ergosterol biosynthesis pathway. The following diagram illustrates this pathway and the point of inhibition.
Caption: Clotrimazole inhibits Lanosterol 14α-demethylase, blocking ergosterol synthesis.
Experimental Workflow for Comparative Efficacy Testing
The logical flow for a comparative study of clotrimazole impurities is outlined below.
Caption: Workflow for determining and comparing the MICs of clotrimazole and its impurities.
Conclusion
This compound (Clotrimazole Impurity A) is a known degradation product of clotrimazole that possesses inherent, albeit moderate, biological activity against certain microorganisms. The available data suggests its effects may be distinct from the parent compound, potentially involving the disruption of calcium signaling. However, a significant knowledge gap exists regarding the comparative antifungal efficacy of this compound and other key clotrimazole impurities such as B, C, E, and F.
For a comprehensive risk assessment and to fully understand the potential impact of these impurities on the overall safety and efficacy profile of clotrimazole-containing products, further research is warranted. The standardized experimental protocols outlined in this guide provide a framework for conducting such comparative studies, which would be of considerable value to the pharmaceutical research and development community.
References
- 1. researchgate.net [researchgate.net]
- 2. Clotrimazole EP Impurity F | CAS No.15469-97-3 [chemicea.com]
- 3. medicallabnotes.com [medicallabnotes.com]
- 4. M38 | Reference Method for Broth Dilution Antifungal Susceptibility Testing of Filamentous Fungi [clsi.org]
- 5. Clotrimazole EP Impurity B | CAS No.23593-71-7 [chemicea.com]
- 6. This compound | 66774-02-5 | FC162386 [biosynth.com]
- 7. researchgate.net [researchgate.net]
- 8. medchemexpress.com [medchemexpress.com]
- 9. vbn.aau.dk [vbn.aau.dk]
- 10. journals.asm.org [journals.asm.org]
A Comparative Analysis of the Antifungal Activity of Clotrimazole and Its Precursors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the antifungal properties of the widely used antimycotic drug, clotrimazole, and its primary chemical precursors, imidazole and (2-chlorophenyl)diphenylmethyl chloride. This analysis is intended to offer researchers and professionals in drug development a comprehensive understanding of the structure-activity relationship and the chemical evolution from precursor molecules to a potent antifungal agent.
Introduction to Clotrimazole and its Synthesis
Clotrimazole is a broad-spectrum synthetic antifungal agent belonging to the imidazole class of drugs. It is extensively used in the treatment of various fungal infections in humans and animals. Its mechanism of action involves the inhibition of the enzyme lanosterol 14α-demethylase, which is crucial for the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[1][2][3][4][5] Disruption of ergosterol synthesis leads to increased cell membrane permeability, leakage of intracellular contents, and ultimately, fungal cell death.[1][2]
The synthesis of clotrimazole primarily involves the reaction of two precursor molecules: imidazole and (2-chlorophenyl)diphenylmethyl chloride (also known as o-chlorotrityl chloride).[6][7] This guide examines the available data on the antifungal activity of these precursors in comparison to the final active pharmaceutical ingredient, clotrimazole.
Comparative Antifungal Activity
| Compound | Chemical Structure | Antifungal Activity Summary |
| Clotrimazole | 1-[(2-chlorophenyl)(diphenyl)methyl]-1H-imidazole | High Activity: Broad-spectrum antifungal activity against a wide range of pathogenic fungi, including dermatophytes, yeasts (e.g., Candida albicans), and molds (e.g., Aspergillus species).[8][9] It is effective at low concentrations, with reported Minimum Inhibitory Concentrations (MICs) often in the range of 0.1 to 10 µg/mL for susceptible organisms.[8] |
| Imidazole | C₃H₄N₂ | Low to Moderate Activity: Imidazole itself exhibits some intrinsic antifungal properties, though significantly less potent than its derivatives like clotrimazole.[1][3][4] Some studies have shown that imidazole derivatives can have significant antifungal action.[2][7] |
| (2-chlorophenyl)diphenylmethyl chloride | C₁₉H₁₄Cl₂ | Not Well Documented: The antifungal activity of (2-chlorophenyl)diphenylmethyl chloride is not extensively reported in scientific literature. While some trityl-based compounds have been investigated for fungicidal properties, specific data for this precursor is scarce.[10] |
Experimental Protocols
Standardized methods for evaluating antifungal susceptibility are crucial for obtaining reliable and comparable data. The Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) provide widely accepted protocols.
Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
This method is used to determine the lowest concentration of an antifungal agent that inhibits the visible growth of a microorganism.
Protocol Outline:
-
Preparation of Antifungal Agent: A stock solution of the test compound (clotrimazole, imidazole, or (2-chlorophenyl)diphenylmethyl chloride) is prepared in a suitable solvent (e.g., dimethyl sulfoxide - DMSO). Serial twofold dilutions are then made in a 96-well microtiter plate using a standardized liquid medium, such as RPMI-1640.
-
Inoculum Preparation: A standardized suspension of the fungal isolate (e.g., Candida albicans, Aspergillus niger) is prepared and adjusted to a specific concentration (e.g., 0.5 to 2.5 x 10³ cells/mL).
-
Inoculation: Each well of the microtiter plate is inoculated with the fungal suspension.
-
Incubation: The plates are incubated at a controlled temperature (e.g., 35°C) for a specified period (e.g., 24-48 hours).
-
Reading of Results: The MIC is determined as the lowest concentration of the antifungal agent at which there is a significant inhibition of growth (typically ≥50% reduction) compared to the growth in the drug-free control well.[11][12][13]
Agar Disk Diffusion Method for Zone of Inhibition Measurement
This method provides a qualitative or semi-quantitative measure of the antifungal activity of a compound.
Protocol Outline:
-
Agar Plate Preparation: A standardized agar medium (e.g., Mueller-Hinton agar supplemented with glucose and methylene blue for yeasts) is poured into petri dishes and allowed to solidify.
-
Inoculation: The surface of the agar is uniformly inoculated with a standardized suspension of the test fungus.
-
Application of Test Compound: A sterile paper disk of a standard diameter is impregnated with a known concentration of the test compound and placed on the surface of the inoculated agar.
-
Incubation: The plates are incubated under appropriate conditions.
-
Measurement of Inhibition Zone: The antifungal activity is determined by measuring the diameter of the zone of no fungal growth (the zone of inhibition) around the disk in millimeters.[14][15]
Signaling Pathway and Experimental Workflow
To visualize the mechanism of action of clotrimazole and the workflow for comparing antifungal activity, the following diagrams are provided.
Caption: Mechanism of action of clotrimazole.
Caption: Experimental workflow for comparing antifungal activity.
Conclusion
While imidazole exhibits some inherent antifungal properties, the chemical modification into clotrimazole through the addition of the (2-chlorophenyl)diphenylmethyl group drastically enhances its potency and spectrum of activity. The available data strongly suggests that the antifungal efficacy of clotrimazole is a result of the final molecular structure, which is optimized for interaction with its fungal target, an attribute not possessed by its individual precursors. The lack of significant documented antifungal activity for (2-chlorophenyl)diphenylmethyl chloride further underscores that the potent antimycotic properties of clotrimazole are an emergent feature of the complete molecule. Further research into the specific antifungal activities of clotrimazole precursors could provide deeper insights into the structure-activity relationships of azole antifungals.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Discovery of New Imidazole Derivatives Containing the 2,4-Dienone Motif with Broad-Spectrum Antifungal and Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biolmolchem.com [biolmolchem.com]
- 4. Synthesis, characterization and antifungal activity of imidazole chitosan derivatives [pubmed.ncbi.nlm.nih.gov]
- 5. Antifungal Susceptibility Testing: Current Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Increased Absorption and Inhibitory Activity against Candida spp. of Imidazole Derivatives in Synergistic Association with a Surface Active Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Alkylimidazolium Ionic Liquids as Antifungal Alternatives: Antibiofilm Activity Against Candida albicans and Underlying Mechanism of Action [frontiersin.org]
- 10. Antifungal activity of some trityl-based synthetic dyes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis of new imidazole-based ionic liquids with antifungal activity against Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 12. journals.asm.org [journals.asm.org]
- 13. academic.oup.com [academic.oup.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
A Comparative Guide to (2-Chlorophenyl)diphenylmethanol Reference Standard for Pharmaceutical Analysis
For Researchers, Scientists, and Drug Development Professionals
In the stringent landscape of pharmaceutical quality control and drug development, the purity and accurate identification of active pharmaceutical ingredients (APIs) and their related impurities are paramount. (2-Chlorophenyl)diphenylmethanol, also known as Clotrimazole Impurity A, is a critical reference standard employed in the analytical testing of Clotrimazole, a widely used antifungal medication. This guide provides a comprehensive analysis of the this compound reference standard, offering a comparison with other relevant Clotrimazole impurities and detailing its application in validated analytical methodologies.
Introduction to this compound
This compound (CAS No. 66774-02-5) is a key process impurity and degradation product of Clotrimazole.[1] As a certified reference material, it serves as a benchmark for the qualitative and quantitative analysis of Clotrimazole in bulk drug substances and finished pharmaceutical products. Its use is stipulated in various pharmacopeias, including the European Pharmacopoeia (EP) and the United States Pharmacopeia (USP), making it an indispensable tool for regulatory compliance and quality assurance.[2][3] Reference standards of this compound are available from various suppliers with purities typically ranging from over 95% to 99.56% as determined by HPLC.[][5]
Performance Comparison of Analytical Methods
While direct head-to-head comparative studies of different Clotrimazole impurity reference standards are not extensively available in published literature, the performance of analytical methods validated using the this compound reference standard provides a strong indication of its suitability and reliability. The following table summarizes the performance characteristics of a validated stability-indicating HPLC method for the simultaneous determination of Clotrimazole and this compound.
| Parameter | Performance Data for this compound Analysis |
| Linearity Range | 2 - 12 µg/mL |
| Retention Time | 2.14 minutes |
| Accuracy (% Recovery) | Data not explicitly provided for the impurity alone, but the method for the API showed an average recovery of 99.8% (tablet), 99.5% (solution), and 100.0% (cream). |
| Precision (RSD) | Method reproducibility for the drug substance and formulations ranged from 0.6% to 1.8%. |
| Limit of Detection (LOD) | Not explicitly stated in the provided results. |
| Limit of Quantitation (LOQ) | Not explicitly stated in the provided results. |
Data compiled from a study on the development and validation of an analytical method for the simultaneous estimation of Clotrimazole and its impurity by RP-HPLC.[6]
Alternative Clotrimazole Reference Standards
In addition to this compound (Impurity A), several other Clotrimazole impurities are utilized as reference standards in pharmaceutical analysis. The selection of a particular reference standard depends on the specific requirements of the analytical method, such as impurity profiling, stability studies, or routine quality control.
| Impurity Name | CAS Number | Typical Application |
| Clotrimazole Impurity B | 23593-71-7 | A structural analogue of clotrimazole often formed during synthesis and degradation studies. Vital for HPLC/LC-MS method validation.[2] |
| Clotrimazole Impurity C | 42074-68-0 | Plays a key role in regulatory toxicology assessments and is typically included in stability-indicating method validation studies.[2] |
| Clotrimazole Impurity D (Imidazole) | 288-32-4 | An imidazole-related derivative used in process impurity profiling and required in ICH-compliant impurity studies.[2] |
| Clotrimazole Impurity E (2-Chlorobenzophenone) | 5162-03-8 | Closely monitored in formulation stability and is critical for regulatory submissions in EP/BP/USP pharmacopoeias.[2] |
| Clotrimazole Impurity F | 15469-97-3 | A key degradant and synthesis-related impurity, indispensable for toxicology research, impurity quantification, and stability testing.[2] |
Experimental Protocols
The following is a detailed methodology for a stability-indicating Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) method for the simultaneous determination of Clotrimazole and this compound.
Chromatographic Conditions:
-
Instrument: High-Performance Liquid Chromatography system with UV detection.
-
Column: Zorbax C18 (100 x 4.6 mm internal diameter, 3.5 µm particle size).[6]
-
Mobile Phase: Methanol: Acetonitrile (95:5 v/v).[6]
-
Flow Rate: 1 mL/min.[6]
-
Detection Wavelength: 225 nm.[6]
-
Injection Volume: 20 µL.
-
Column Temperature: Ambient.
Standard Solution Preparation:
-
Prepare a stock solution of this compound reference standard in the mobile phase.
-
Prepare a series of working standard solutions by diluting the stock solution to achieve concentrations within the desired calibration range (e.g., 2-12 µg/mL).
Sample Preparation:
-
Accurately weigh a portion of the sample (e.g., ground tablets, cream, or solution) equivalent to a known amount of Clotrimazole.
-
Dissolve the sample in a suitable solvent, such as the mobile phase.
-
Filter the solution through a 0.45 µm filter before injection into the HPLC system.
Method Validation Parameters:
The method should be validated according to ICH guidelines, including specificity, linearity, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), limit of quantitation (LOQ), and robustness.[5]
Visualizing the Analytical Workflow and Logic
To better illustrate the role and selection of the this compound reference standard, the following diagrams are provided.
Caption: Analytical workflow for the quality control of Clotrimazole using a reference standard.
Caption: Decision tree for selecting an appropriate Clotrimazole impurity reference standard.
References
Performance Benchmark: (2-Chlorophenyl)diphenylmethanol in Neurological and Antifungal Assays
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of (2-Chlorophenyl)diphenylmethanol's Performance Against Key Alternatives, Supported by Experimental Data.
This compound, a known analogue of a clotrimazole metabolite, has demonstrated notable activity as a weak calcium channel blocker and a potent inhibitor of the slow afterhyperpolarization (sIAHP) in neurons.[1] This guide provides a comparative analysis of its performance in key assays, offering a valuable resource for researchers investigating ion channel modulation and antifungal activity.
Inhibition of Slow Afterhyperpolarization (sIAHP)
This compound, also referred to as UCL 1880 in key studies, has been identified as an effective blocker of the slow afterhyperpolarization (sIAHP) in cultured rat hippocampal pyramidal neurones, with a reported IC50 of 1-2 µM.[1][2][3][4] The sIAHP is a prolonged hyperpolarization that follows a burst of action potentials and is crucial in regulating neuronal excitability. Its modulation is a key area of interest in neuroscience research.
A comparative study by Shah M.M., et al. (2001) provides critical data on the performance of this compound (UCL 1880) against its parent compound, clotrimazole, and another analogue, 2-chlorophenyl-bisphenyl-methanol (CBM). The study highlights that all three compounds inhibit the sIAHP with similar potency.[5][6]
| Compound | IC50 for sIAHP Inhibition (µM) | Inhibition of HVA Ca2+ Current (at 10 µM) | Reference |
| This compound (UCL 1880) | 1-2 | 50% | [5][6] |
| Clotrimazole | 1-2 | IC50 = 4.7 µM | [5][6] |
| 2-chlorophenyl-bisphenyl-methanol (CBM) | 1-2 | IC50 = 2.2 µM | [5][6] |
While all three compounds show similar efficacy in inhibiting sIAHP, this compound (UCL 1880) demonstrates a less potent effect on high voltage-activated (HVA) Ca2+ channels compared to clotrimazole and CBM.[5][6] This suggests a greater selectivity for the channels underlying the sIAHP, which could be advantageous in experimental settings where minimizing off-target effects on calcium signaling is desirable.
Experimental Protocol: Electrophysiological Recording of sIAHP
The following protocol is based on the methodology described by Shah M.M., et al. (2001) for recording sIAHP in cultured rat hippocampal pyramidal neurones.
Cell Culture:
-
Hippocampal pyramidal neurons are cultured from neonatal rat pups.
-
Cells are plated on coverslips and maintained in a suitable growth medium.
Electrophysiological Recordings:
-
Whole-cell patch-clamp recordings are performed on cultured neurons.
-
The external solution contains (in mM): 140 NaCl, 2.5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, and 10 glucose, with the pH adjusted to 7.3.
-
The internal pipette solution contains (in mM): 140 K-gluconate, 10 HEPES, 5 EGTA, 2 MgCl2, and 2 Na2ATP, with the pH adjusted to 7.3.
-
The sIAHP is evoked by a depolarizing voltage step (e.g., to 0 mV for 100 ms) from a holding potential of -60 mV.
-
The amplitude of the sIAHP is measured as the peak outward current following the depolarizing step.
-
Test compounds are applied to the bath, and the inhibition of the sIAHP is measured at various concentrations to determine the IC50 value.
Figure 1. Experimental workflow for sI_AHP inhibition assay.
Antifungal Activity
This compound is also recognized for its antifungal properties, stemming from its relationship to the well-established antifungal agent, clotrimazole. While direct comparative studies detailing the Minimum Inhibitory Concentrations (MICs) of this compound against a wide range of fungal species are not as readily available as for its neurological effects, its structural similarity to clotrimazole suggests a comparable mechanism of action, likely involving the inhibition of fungal ergosterol biosynthesis.
For context, clotrimazole exhibits a broad spectrum of activity against various pathogenic fungi.
| Fungal Species | Typical MIC Range for Clotrimazole (µg/mL) |
| Candida albicans | 0.12 - 4 |
| Aspergillus fumigatus | 0.25 - 8 |
| Trichophyton spp. | 0.03 - 1 |
Note: These values are representative and can vary depending on the specific strain and testing conditions.
Further research is required to establish a comprehensive antifungal profile of this compound and to directly compare its efficacy with clotrimazole and other antifungal agents.
Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)
The following is a generalized protocol for determining the MIC of an antifungal agent using the broth microdilution method, as standardized by the Clinical and Laboratory Standards Institute (CLSI).
Materials:
-
96-well microtiter plates
-
Standardized fungal inoculum (e.g., 0.5 McFarland standard)
-
RPMI-1640 medium (buffered with MOPS)
-
Test compound (this compound or alternatives)
-
Positive control (no drug)
-
Negative control (no inoculum)
Procedure:
-
Prepare serial twofold dilutions of the test compound in RPMI-1640 medium in the wells of a 96-well plate.
-
Inoculate each well (except the negative control) with the standardized fungal suspension.
-
Incubate the plates at 35°C for 24-48 hours.
-
Determine the MIC by visual inspection or by reading the optical density at a specific wavelength. The MIC is the lowest concentration of the compound that causes a significant inhibition of fungal growth compared to the positive control.
Figure 2. Logical flow for MIC determination.
Signaling Pathway Involvement
The inhibitory effect of this compound on the sIAHP places it as a modulator of neuronal signaling pathways that regulate excitability. The sIAHP is primarily mediated by a slow, calcium-activated potassium current. By blocking this current, this compound can increase neuronal firing frequency and excitability. This mechanism is of significant interest in the study of learning, memory, and various neurological disorders.
Figure 3. Simplified signaling pathway of sI_AHP inhibition.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. Clotrimazole analogues: effective blockers of the slow afterhyperpolarization in cultured rat hippocampal pyramidal neurones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Clotrimazole analogues: effective blockers of the slow afterhyperpolarization in cultured rat hippocampal pyramidal neurones - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Carboxylesterase Inhibition: Trifluoromethyl Ketones vs. Benzils
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of two prominent classes of reversible carboxylesterase (CE) inhibitors: trifluoromethyl ketones (TFKs) and benzils. Carboxylesterases are a superfamily of serine hydrolases crucial in the metabolism of a vast array of endogenous lipids and xenobiotics, including many therapeutic prodrugs. Understanding the distinct mechanisms, potency, and selectivity of these inhibitors is vital for applications ranging from mechanistic studies to modulating drug pharmacokinetics.
Mechanisms of Inhibition: A Tale of Two Adducts
Both TFKs and benzils act as reversible inhibitors by targeting the catalytic serine residue within the enzyme's active site, but they do so via different chemical interactions.
Trifluoromethyl Ketones (TFKs): Transition-State Mimicry
Trifluoromethyl ketones are potent inhibitors that act as transition-state analogs. The highly electronegative trifluoromethyl group polarizes the adjacent carbonyl carbon, making it extremely susceptible to nucleophilic attack by the active site serine. This attack forms a stable, yet reversible, covalent hemiacetal adduct. This structure mimics the tetrahedral transition state formed during the normal hydrolysis of an ester substrate. Because the trifluoromethyl group is a poor leaving group, the enzyme is effectively sequestered, leading to potent inhibition.[1]
Benzils: Formation of a Transient Intermediate
Benzil (diphenylethane-1,2-dione) and its analogs also inhibit CEs through interaction with the catalytic serine. The serine's nucleophilic oxygen attacks one of the two carbonyl carbons in the 1,2-dione moiety.[2] This forms a tetrahedral intermediate, similar to a normal substrate. However, for the reaction to proceed, a carbon-carbon bond would need to be cleaved. This C-C bond is significantly stronger and less polarized than the C-O ester bond of a typical substrate, making its cleavage energetically unfavorable.[2] Consequently, the inhibitor is released without being hydrolyzed, and the enzyme is temporarily occupied, resulting in reversible, competitive inhibition.[2][3]
Quantitative Comparison of Inhibitory Potency
A key distinction between TFKs and benzils lies in their potency and selectivity across different CE isoforms, such as human carboxylesterase 1 (hCE1) and human intestinal carboxylesterase (hiCE, also known as CES2). TFKs are generally among the most potent reversible CE inhibitors discovered, with Ki values extending into the picomolar range.[2] In contrast, benzils typically exhibit Ki values in the low nanomolar range.[4]
| Inhibitor Class | Representative Compound | Target Enzyme | Ki Value (nM) | Key Findings |
| Trifluoromethyl Ketone | 1,1,1-Trifluoro-3-(dodecylthio)propan-2-one | hiCE | 0.4 ± 0.1 | Potency is strongly correlated with the length and hydrophobicity of the alkyl chain.[5] |
| hCE1 | 0.3 ± 0.1 | Demonstrates extremely potent, slow tight-binding inhibition.[5] | ||
| rCE | 0.3 ± 0.1 | Shows broad potency across mammalian CEs but lacks isoform selectivity.[5] | ||
| Benzil | Benzil (Diphenylethane-1,2-dione) | hiCE | 15.1 | Prototypical pan-CE inhibitor.[4] |
| hCE1 | 45.1 | Generally less potent than TFKs but serves as a scaffold for developing selective inhibitors.[4] | ||
| rCE | 103 | Selectivity can be tuned via substitutions on the phenyl rings.[6] |
Selectivity and Structure-Activity Relationship (SAR)
The structural features of each inhibitor class dictate their potency and, critically, their selectivity for different CE isoforms.
-
Trifluoromethyl Ketones : The inhibitory potency of TFKs is highly dependent on the hydrophobicity of the molecule.[5] Longer alkyl chains on thioether-containing TFKs consistently lead to lower Ki values (higher potency).[5] However, this class of inhibitors generally lacks significant selectivity between CE isoforms, acting as broad-spectrum inhibitors.[4]
-
Benzils : While the parent benzil molecule is a pan-CE inhibitor, the key advantage of the benzil scaffold is the ability to achieve isoform selectivity.[4] The two phenyl rings can be substituted to exploit subtle differences in the active site gorges of different CEs. For instance, modifying the steric and electronic properties of the rings can favor binding to one isoform over another, making benzil derivatives valuable tools for probing the function of specific CEs.[4][7]
Experimental Protocols
Standard Carboxylesterase Inhibition Assay
This protocol describes a general method for determining the inhibitory constant (Ki) of a compound against a carboxylesterase using a chromogenic substrate like o-nitrophenyl acetate (o-NPA) or p-nitrophenyl acetate (PNPA).
1. Materials:
-
Purified recombinant carboxylesterase (e.g., hCE1, hiCE).
-
Assay Buffer: Sodium Phosphate buffer (100 mM, pH 7.4).
-
Substrate: p-Nitrophenyl acetate (PNPA) stock solution in acetonitrile or DMSO.
-
Inhibitor: Test compound (TFK or benzil analog) stock solution in DMSO.
-
96-well microplate.
-
Microplate spectrophotometer.
2. Experimental Workflow:
3. Assay Procedure:
-
Prepare serial dilutions of the inhibitor in Assay Buffer in the wells of a 96-well plate. Include control wells with buffer and DMSO (no inhibitor).
-
Add a fixed amount of purified CE to each well.
-
Pre-incubate the enzyme and inhibitor for a set period (e.g., 15 minutes) at a constant temperature (e.g., 37°C).[6] This step is particularly important for slow, tight-binding inhibitors like TFKs.[5]
-
Initiate the reaction by adding the PNPA substrate to all wells. The final concentration should be at or below the known Km for the enzyme.
-
Immediately begin monitoring the increase in absorbance at 405 nm, which corresponds to the formation of the p-nitrophenolate product.[6] Collect readings kinetically (e.g., every 30 seconds for 5-10 minutes).
4. Data Analysis:
-
Calculate the initial velocity (rate of reaction) for each inhibitor concentration from the linear portion of the absorbance vs. time plot.
-
Determine the inhibitor concentration that causes 50% inhibition (IC50) by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation for competitive inhibition: Ki = IC50 / (1 + [S]/Km), where [S] is the substrate concentration and Km is the Michaelis-Menten constant for the substrate.[8]
Summary and Conclusion
Trifluoromethyl ketones and benzils represent two powerful but distinct classes of carboxylesterase inhibitors.
-
Trifluoromethyl Ketones are characterized by their extreme potency , acting as transition-state analogs that form stable hemiacetal adducts. Their primary limitation is a lack of isoform selectivity , making them suitable as broad-spectrum probes for general CE activity.
-
Benzils are potent nanomolar inhibitors whose primary advantage is structural tunability . The benzil scaffold allows for chemical modifications that can impart significant isoform selectivity . This makes them superior tools for dissecting the specific roles of individual CE enzymes, such as hCE1 or hiCE, in drug metabolism and cellular processes.
The choice between these inhibitor classes depends entirely on the research objective. For achieving maximal, broad inhibition of CE activity, TFKs are an excellent choice. For studies requiring the specific modulation of a single CE isoform to avoid off-target effects, derivatives of the benzil scaffold are the more strategic option.
References
- 1. content.abcam.com [content.abcam.com]
- 2. researchgate.net [researchgate.net]
- 3. Intracellular inhibition of carboxylesterases by benzil: modulation of CPT-11 cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Carboxylesterase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. metabolomics.se [metabolomics.se]
- 6. Reactivity versus steric effects in fluorinated ketones as esterase inhibitors: a quantum mechanical and molecular dynamics study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Enzyme Activity Measurement for Carboxylesterase [creative-enzymes.com]
- 8. Inhibition of human carboxylesterases hCE1 and hiCE by cholinesterase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of SF5-Arylacetylenes as Versatile Building Blocks in Chemical Synthesis
For researchers, medicinal chemists, and professionals in drug development, the strategic incorporation of unique functional groups is paramount to advancing molecular design. Among these, the pentafluorosulfanyl (SF5) group has emerged as a "super-trifluoromethyl" moiety, offering a distinct combination of physicochemical properties. This guide provides a comparative study of SF5-substituted arylacetylenes, evaluating their performance against other common building blocks and providing the experimental groundwork for their application.
The SF5 group is distinguished by its high electronegativity, thermal and chemical stability, and significant lipophilicity.[1] These characteristics make SF5-substituted compounds, particularly arylacetylenes, highly valuable synthons for accessing novel chemical space in drug discovery and materials science. This guide will delve into the synthesis, comparative properties, and reactivity of these building blocks.
Comparative Physicochemical Properties: SF5 vs. CF3 Substituents
The electronic and steric properties of the SF5 group offer distinct advantages and differences compared to the more conventional trifluoromethyl (CF3) group. A summary of key quantitative data is presented below to highlight these differences.
| Property | SF5-Substituted | CF3-Substituted | Significance |
| Hammett Constant (σp) | 0.96 | 0.54 | The higher value for SF5 indicates significantly stronger electron-withdrawing ability through resonance, impacting reaction rates and equilibria. |
| Dipole Moment (Benzene) | ~3.3 D | ~2.9 D | The larger dipole moment of SF5-benzene suggests a greater influence on molecular polarity and intermolecular interactions. |
| C-S/C-C Bond Length (Aryl) | ~1.82 Å (C-S) | ~1.48 Å (C-C) | The longer C-S bond in aryl-SF5 compounds can influence molecular geometry and accessibility of the substituent.[2] |
| ¹³C NMR Shift (ipso-C) | ~151 ppm (in SF5-indole) | ~131 ppm (in CF3-indole) | The downfield shift of the carbon attached to the SF5 group reflects its strong deshielding effect. |
Synthesis of SF5-Substituted Arylacetylenes
The preparation of SF5-substituted arylacetylenes can be efficiently achieved through established synthetic methodologies, primarily the Sonogashira coupling and the Seyferth-Gilbert homologation.
Experimental Protocol 1: Sonogashira Coupling
This protocol describes the synthesis of 4-(pentafluorosulfanyl)phenylacetylene from 1-iodo-4-(pentafluorosulfanyl)benzene and a suitable acetylene source.
Materials:
-
1-iodo-4-(pentafluorosulfanyl)benzene
-
Ethynyltrimethylsilane (or other terminal alkyne)
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl2(PPh3)2)
-
Copper(I) iodide (CuI)
-
Triethylamine (TEA)
-
Tetrahydrofuran (THF), anhydrous
-
Tetrabutylammonium fluoride (TBAF) (for deprotection)
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a dry Schlenk flask under an argon atmosphere, add 1-iodo-4-(pentafluorosulfanyl)benzene (1.0 eq), PdCl2(PPh3)2 (0.02 eq), and CuI (0.04 eq).
-
Add anhydrous THF and triethylamine (2.0 eq).
-
To the stirred solution, add ethynyltrimethylsilane (1.2 eq) dropwise.
-
The reaction mixture is stirred at room temperature for 12-24 hours, monitoring by TLC for the consumption of the starting aryl iodide.
-
Upon completion, the reaction is quenched with saturated aqueous NH4Cl solution and extracted with diethyl ether.
-
The combined organic layers are washed with brine, dried over anhydrous MgSO4, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel.
-
For the deprotection of the silyl group, the purified product is dissolved in THF and treated with TBAF (1.1 eq) at room temperature for 1 hour.
-
The reaction is worked up as before and purified to yield the terminal alkyne.
Experimental Protocol 2: Seyferth-Gilbert Homologation
This protocol outlines the synthesis of a terminal SF5-arylacetylene from the corresponding SF5-substituted benzaldehyde using the Ohira-Bestmann reagent.
Materials:
-
4-(pentafluorosulfanyl)benzaldehyde
-
Dimethyl (1-diazo-2-oxopropyl)phosphonate (Ohira-Bestmann reagent)
-
Potassium carbonate (K2CO3)
-
Methanol (MeOH), anhydrous
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a solution of 4-(pentafluorosulfanyl)benzaldehyde (1.0 eq) and the Ohira-Bestmann reagent (1.5 eq) in anhydrous methanol under an argon atmosphere, add potassium carbonate (2.0 eq) in one portion.
-
The reaction mixture is stirred at room temperature for 12-16 hours.
-
The reaction is monitored by TLC for the disappearance of the aldehyde.
-
Upon completion, the mixture is diluted with water and extracted with diethyl ether.
-
The combined organic layers are washed with brine, dried over anhydrous NaSO4, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to afford the terminal SF5-arylacetylene.
Caption: Seyferth-Gilbert homologation workflow.
Reactivity in Cycloaddition Reactions
SF5-substituted arylacetylenes are excellent building blocks for the construction of heterocyclic systems via cycloaddition reactions. Their strong electron-withdrawing nature enhances their reactivity as dipolarophiles and dienophiles.
[4+2] Diels-Alder Cycloaddition
SF5-alkynes have been shown to be effective dienophiles in normal electron demand Diels-Alder reactions.[3] The low-lying LUMO of the SF5-alkyne facilitates the reaction with electron-rich dienes to regioselectively form SF5-substituted aromatic compounds.
Experimental Example: Synthesis of an SF5-Aminophenol The reaction of an SF5-alkyne with tert-butyl furan-2-ylcarbamate under microwave irradiation at 170 °C in chlorobenzene yields the corresponding 2-SF5-4-aminophenol with high regioselectivity.[3] The reaction proceeds in good yield, demonstrating the utility of this method for accessing highly functionalized SF5-arenes.
Caption: Diels-Alder cycloaddition pathway.
1,3-Dipolar Cycloaddition
SF5-arylacetylenes readily participate in 1,3-dipolar cycloadditions with various dipoles, such as nitrile oxides and nitrones, to afford five-membered heterocycles like isoxazoles and isoxazolines.[4] This provides a straightforward entry into novel SF5-substituted heterocyclic scaffolds of interest in medicinal chemistry.
Experimental Example: Synthesis of SF5-Isoxazoles The in situ generation of a nitrile oxide from an oxime in the presence of an SF5-arylacetylene leads to the formation of the corresponding 4-SF5-isoxazole in moderate yields. The regioselectivity of the cycloaddition is governed by the electronic properties of the reactants.
Caption: 1,3-Dipolar cycloaddition for isoxazole synthesis.
Biological Context and Signaling Pathways
While the SF5 group is primarily utilized to enhance physicochemical and pharmacokinetic properties such as metabolic stability and membrane permeability, the direct interaction of SF5-arylacetylenes or their derivatives with specific signaling pathways is a developing area of research. The incorporation of the SF5 moiety into known pharmacophores can modulate their activity. For instance, SF5-analogs of known drugs have shown altered potency and selectivity, but detailed studies on their effects on downstream signaling cascades are often part of later-stage drug development.[5] Researchers are encouraged to consider these building blocks for modifying existing bioactive molecules to probe and potentially alter their engagement with biological targets and pathways.
References
- 1. The Pentafluorosulfanyl Group (SF5) | Rowan [rowansci.com]
- 2. researchgate.net [researchgate.net]
- 3. Straightforward Access to Pentafluorosulfanylated Phenols and Aminophenols via [4 + 2] Diels–Alder Cycloaddition Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
